molecular formula C14H27N5 B1594621 6-Undecyl-1,3,5-triazine-2,4-diamine CAS No. 2533-34-8

6-Undecyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1594621
CAS No.: 2533-34-8
M. Wt: 265.4 g/mol
InChI Key: MLCIKWISJBFZKS-UHFFFAOYSA-N
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Description

6-Undecyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C14H27N5 and its molecular weight is 265.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-undecyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12-17-13(15)19-14(16)18-12/h2-11H2,1H3,(H4,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MLCIKWISJBFZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N5
Source PubChem
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DSSTOX Substance ID

DTXSID90179971
Record name s-Triazine, 2,4-diamino-6-undecyl-
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Molecular Weight

265.40 g/mol
Source PubChem
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CAS No.

2533-34-8
Record name Lauroguanamine
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Record name s-Triazine, 2,4-diamino-6-undecyl-
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Record name s-Triazine, 2,4-diamino-6-undecyl-
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Record name 6-undecyl-1,3,5-triazine-2,4-diamine
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Foundational & Exploratory

Physical and chemical characteristics of 6-Undecyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6-Undecyl-1,3,5-triazine-2,4-diamine. Intended for researchers and professionals in drug development and materials science, this document synthesizes available data on the compound's properties, synthesis, and analytical characterization. It aims to serve as a foundational resource, explaining the causality behind experimental choices and providing detailed protocols for its synthesis and analysis.

Introduction: The Significance of Substituted Triazines

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry and materials science due to its versatile reactivity and ability to form multiple hydrogen bonds.[1][2] Derivatives of 2,4-diamino-1,3,5-triazine, in particular, have garnered significant interest for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The substituent at the 6-position of the triazine ring plays a crucial role in modulating the compound's physicochemical properties and biological targets. The introduction of a long alkyl chain, such as the undecyl group in this compound, significantly increases its lipophilicity, which can influence its membrane permeability, formulation, and interaction with hydrophobic binding pockets in biological targets. This guide focuses specifically on the undecyl derivative, providing a detailed examination of its known characteristics.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Synonyms: Lauroguanamine, 2,4-diamino-6-undecyl-s-triazine

  • CAS Number: 2533-34-8

  • Molecular Formula: C₁₄H₂₇N₅

  • Molecular Weight: 265.4 g/mol

The molecular structure consists of a central 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and an eleven-carbon alkyl chain (undecyl group) at position 6. The presence of the amino groups and the nitrogen atoms in the triazine ring allows for the formation of extensive hydrogen bond networks, a key feature of this class of molecules.[2]

Physicochemical Characteristics

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological testing.

PropertyValueSource
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point 119-121 °C[4]
Boiling Point Not experimentally determined. Predicted to be high due to molecular weight and hydrogen bonding capacity.
Solubility Poorly soluble in water. Soluble in polar organic solvents such as DMSO and methanol, especially upon heating.[5]General solubility of long-chain alkyl triazines

Insight: The long undecyl chain imparts significant hydrophobic character, leading to low aqueous solubility. The melting point is relatively sharp, suggesting a crystalline solid. For experimental work, dimethyl sulfoxide (DMSO) is a common solvent of choice.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the electron-rich triazine ring and the nucleophilic amino groups.

  • Acid-Base Properties: The amino groups and the nitrogen atoms of the triazine ring can be protonated in acidic conditions, forming salts. The pKa of the conjugate acid is influenced by the electron-donating nature of the amino and alkyl groups.

  • Reactivity towards Electrophiles: The exocyclic amino groups are the primary sites for reaction with electrophiles. Acylation, alkylation, and other modifications can be achieved at these positions.

  • Reactivity towards Nucleophiles: The triazine ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, a characteristic enhanced by the two amino substituents. However, reactions can be forced under harsh conditions.[6]

Synthesis and Characterization

The synthesis and purification of this compound are crucial first steps for any research application.

Synthetic Pathway

The most common and efficient method for the synthesis of 6-alkyl-2,4-diamino-1,3,5-triazines is the condensation reaction between dicyandiamide (cyanoguanidine) and the corresponding nitrile.[8] For this compound, this involves the reaction with lauronitrile (undecanenitrile). This reaction is often catalyzed by a base and can be promoted by microwave irradiation to reduce reaction times and improve yields.[8]

G cluster_start Starting Materials dicyandiamide Dicyandiamide reagents + dicyandiamide->reagents lauronitrile Lauronitrile lauronitrile->reagents product This compound reagents->product Base Catalyst, Heat/Microwave

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from lauronitrile and dicyandiamide.

Materials:

  • Lauronitrile

  • Dicyandiamide

  • Potassium hydroxide (or other suitable base)

  • A high-boiling point solvent (e.g., ethylene glycol)

  • Microwave reactor (optional)

  • Standard laboratory glassware for reaction, filtration, and recrystallization

Procedure:

  • In a reaction vessel, combine equimolar amounts of lauronitrile and dicyandiamide.

  • Add a catalytic amount of a strong base, such as potassium hydroxide.

  • Add a suitable high-boiling point solvent to facilitate the reaction, especially if using conventional heating. For microwave-assisted synthesis, a minimal amount of a polar solvent like DMSO can be used.[8]

  • Heat the reaction mixture to reflux or expose it to microwave irradiation at a set temperature and time. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the crude product by adding water.

  • Collect the solid product by filtration and wash with water to remove any inorganic impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Justification: The use of a base is crucial to deprotonate the dicyandiamide, making it a more potent nucleophile to attack the nitrile carbon. Microwave irradiation is a green chemistry approach that can significantly accelerate the reaction rate.[8]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through various spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the undecyl chain and the amino groups. The spectrum of this compound will typically show a triplet for the terminal methyl group of the undecyl chain around 0.8-0.9 ppm, a broad multiplet for the methylene protons of the alkyl chain in the region of 1.2-1.6 ppm, a triplet for the methylene group adjacent to the triazine ring at a more downfield position (around 2.4-2.6 ppm), and a broad signal for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Expected signals include those for the carbons of the undecyl chain, and more downfield signals for the carbons of the triazine ring. The carbon atom of the triazine ring attached to the undecyl group will appear at a different chemical shift compared to the two carbons bearing the amino groups.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 266.2339.

4.3.3. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of this compound is expected to show:

  • N-H stretching vibrations for the amino groups in the region of 3100-3500 cm⁻¹.

  • C-H stretching vibrations for the alkyl chain around 2850-2960 cm⁻¹.

  • C=N and C-N stretching vibrations characteristic of the triazine ring in the fingerprint region (typically 1400-1600 cm⁻¹).

Potential Applications and Biological Relevance

Derivatives of 2,4-diamino-1,3,5-triazine are known to possess a wide range of biological activities. While specific studies on the biological action of this compound are limited, the general class of compounds has shown promise as:

  • Anticancer Agents: Many triazine derivatives exhibit antiproliferative activity against various cancer cell lines.[1][3] The mechanism of action can vary, but some have been shown to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

  • Antimicrobial Agents: The triazine scaffold is also found in compounds with antibacterial and antifungal properties.

  • Polymer Chemistry: The presence of two primary amino groups allows this molecule to be used as a monomer or cross-linking agent in the synthesis of polymers and resins.

Workflow for Biological Screening:

G A Compound Synthesis & Purification B In vitro Cytotoxicity Assay (e.g., MTT) A->B Screening C Dose-Response Analysis (IC50 determination) B->C Hit Confirmation D Mechanism of Action Studies C->D Lead Characterization E Target Identification (e.g., DHFR inhibition assay) D->E Biochemical Validation F In vivo Efficacy Studies (Animal Models) E->F Preclinical Development

Caption: A typical workflow for the biological evaluation of a novel triazine derivative.

Conclusion

This compound is a molecule with interesting physicochemical properties stemming from its combination of a polar, hydrogen-bonding triazine core and a long, lipophilic alkyl chain. Its synthesis is straightforward, and its characterization can be readily achieved using standard analytical techniques. While its specific biological activities require further investigation, the broader class of 2,4-diamino-1,3,5-triazines suggests potential applications in drug discovery and materials science. This guide provides a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

  • Afonin, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13637-13652. [Link]

  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952-958. [Link]

  • Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952–958. [Link]

  • Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o269. [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22209, 6-Nonyl-1,3,5-triazine-2,4-diamine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18831, 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

  • Zahorán, S., et al. (2021). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Molecules, 26(16), 4945. [Link]

  • NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. In NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75673, this compound. [Link]

  • Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(8), 1629-1635. [Link]

Sources

A Technical Guide to the Biological Activity of Long-Chain Alkyl Triazines: From Synthesis to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and agrochemicals.[1][2] Its synthetic tractability, allowing for precise substitution at three distinct positions, provides a robust platform for tuning physicochemical and biological properties.[1] A particularly effective strategy for modulating bioactivity involves the introduction of long-chain alkyl substituents. These lipophilic moieties profoundly influence the compound's interaction with biological membranes, cellular uptake, and engagement with intracellular targets. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of long-chain alkyl triazines, with a focus on their anticancer and antimicrobial activities. We will explore the causal relationship between alkyl chain length and biological effect, detail key experimental protocols for their evaluation, and offer insights into the future development of this promising class of molecules.

The Strategic Imperative of Lipophilicity in Triazine Drug Design

The biological activity of a molecule is not solely dependent on its ability to bind to a target but also on its capacity to reach that target. Pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—are critically governed by a compound's physicochemical characteristics, chief among them being lipophilicity.[] Lipophilicity, often quantified as the partition coefficient (LogP), dictates how a compound partitions between aqueous and lipid environments.[]

For a drug to be effective, it must traverse a series of biological membranes. The introduction of a long-chain alkyl group onto the polar triazine core creates an amphiphilic molecule, a structure that is remarkably effective at interacting with and crossing the phospholipid bilayers of cell membranes.[][4] This enhanced membrane permeability is a cornerstone of the biological activity of long-chain alkyl triazines. However, it is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to plasma proteins, and sequestration in fatty tissues, ultimately reducing bioavailability.[] Therefore, the length and structure of the alkyl chain serve as a critical tuning parameter for optimizing the therapeutic window.

Synthesis Strategies for Long-Chain Alkyl Triazines

The synthetic accessibility of the s-triazine core is a major advantage for chemical biologists and medicinal chemists. The most common starting material is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), an inexpensive and highly reactive compound.[5] The three chlorine atoms can be sequentially displaced by nucleophiles in a temperature-controlled manner, allowing for the precise and ordered construction of complex derivatives.

The incorporation of long-chain alkyl groups is typically achieved through nucleophilic substitution using long-chain alkylamines. The differential reactivity of the chlorine atoms on the triazine ring allows for a stepwise synthesis. The first substitution can be performed at low temperatures (e.g., 0–5 °C), the second at room temperature, and the third often requires heating. This process enables the creation of mono-, di-, or tri-substituted derivatives with one or more long-chain alkyl moieties.

Caption: Generalized workflow for sequential nucleophilic substitution on a triazine core.

This controlled, stepwise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies, where the alkyl chain length (R₁) and the nature of other substituents (R₂ and R₃) can be systematically varied.

Physicochemical Impact and Pharmacokinetic Profile

The addition of a long alkyl chain is the single most significant structural modification influencing the lipophilicity of a triazine derivative. This can be experimentally determined using chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), where retention time is correlated with lipophilicity.[6]

  • Membrane Permeability: Increased lipophilicity generally enhances a molecule's ability to passively diffuse across cell membranes.[] This is crucial for targeting intracellular enzymes or nucleic acids.

  • Aqueous Solubility: A major trade-off for increased lipophilicity is decreased water solubility. This can pose significant challenges for formulation and administration, sometimes necessitating the use of specialized delivery vehicles.

  • Plasma Protein Binding: Highly lipophilic drugs tend to bind extensively to plasma proteins like albumin. This can limit the concentration of free, active drug available to engage its target.

  • Metabolism: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver, which can affect the drug's half-life and potential for drug-drug interactions.[7]

The goal in drug design is to optimize lipophilicity to achieve a balance: sufficient to ensure membrane transport and target engagement, but not so high as to cause problems with solubility, distribution, or rapid metabolism.[8]

Key Biological Activities & Mechanisms of Action

The combination of a versatile chemical scaffold and a lipophilic tail imparts potent biological activity to long-chain alkyl triazines, most notably in the fields of oncology and microbiology.

Anticancer Activity

Long-chain alkyl triazines exert their anticancer effects through several validated mechanisms, often acting as cytotoxic agents that induce apoptosis.[9][10]

Mechanism 1: DNA Alkylation and Cross-linking Some triazine derivatives are designed as bifunctional alkylating agents, similar to traditional nitrogen mustards.[9] The lipophilic alkyl chain facilitates entry into the cancer cell, where the reactive moieties on the triazine scaffold (e.g., 2-chloroethylamine groups) can form covalent bonds with the guanine bases in DNA. This action can cross-link DNA strands, preventing replication and transcription and ultimately triggering programmed cell death (apoptosis).[9]

Mechanism 2: Enzyme Inhibition The triazine ring is an excellent scaffold for designing inhibitors of key enzymes involved in cancer cell proliferation and survival.[2] The long alkyl chain can serve as an anchor, promoting interaction with hydrophobic pockets within the enzyme's active site or allosteric sites. Key targets include:

  • Kinases (EGFR, PI3K/mTOR): Many kinases are overactive in cancer. Triazine derivatives have been developed that show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling pathway, which are central to cell growth and survival.[1][11]

  • Dihydrofolate Reductase (DHFR): As an essential enzyme in nucleotide synthesis, DHFR is a classic target for chemotherapy. Triazine-based antifolates have shown high cytotoxic activity against lung cancer cell lines.[5][12]

  • Topoisomerases: These enzymes are critical for managing DNA topology during replication. Triazine derivatives can inhibit topoisomerase II, leading to DNA damage and cell death in a manner similar to drugs like etoposide.[13]

Compound Class Target/Mechanism Cell Line Activity (IC₅₀) Reference
Quinazoline-Triazine HybridEGFR Kinase-36.8 nM[1]
Triazine-Nitrogen MustardDNA AlkylationMCF-713.88 - 146.79 µM[9]
Triazole-Triazine HybridDHFRA549 (Lung)28 nM[12]
Benzotriazinone DerivativeGeneral CytotoxicityMCF-7 (Breast)48.31 µg/mL[10]
Antimicrobial Activity

The amphiphilic nature of long-chain alkyl triazines makes them particularly effective antimicrobial agents, often mimicking the structure and function of natural antimicrobial peptides (AMPs).[14]

Mechanism 1: Membrane Disruption The primary mechanism of action for many antimicrobial alkyl triazines is the disruption of bacterial cell membrane integrity. The lipophilic alkyl chains insert into the hydrophobic core of the bacterial phospholipid bilayer. The polar triazine headgroups remain at the surface, and as multiple molecules accumulate, they disrupt the membrane's structure, leading to pore formation, leakage of essential cellular contents, and ultimately, cell death.[15] This physical mechanism of action is less susceptible to the development of traditional resistance mechanisms.

Caption: Proposed mechanism of membrane disruption by amphiphilic alkyl triazines.

Mechanism 2: Enzyme Inhibition Similar to their anticancer activity, alkyl triazines can inhibit essential bacterial enzymes. For example, triazine derivatives have been shown to be effective inhibitors of parasitic DHFR and bacterial DNA gyrase, an enzyme not present in humans, making it a highly selective target.[4][16]

Compound Class Target Organism Activity (MIC) Reference
Amphiphilic Triazine PolymerMultidrug-Resistant P. aeruginosaPotent Synergistic Activity[15]
Thiazole-Triazine HybridS. aureus, E. coliPotent Inhibitory Action[16]
Neomycin-Triazine LipidGram-negative bacteriaStrong Antibacterial Activity[17]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the long-chain alkyl triazine structure has yielded critical insights into the features required for optimal activity.

  • Chain Length: There is often an optimal chain length for a given biological activity. For antimicrobial activity, chains of C12 to C16 often show the best balance of membrane insertion capability without excessive self-aggregation.

  • Amphiphilicity: A clear separation of a hydrophobic alkyl region and a polar (often cationic) triazine headgroup is crucial for membrane disruption.[15]

  • Substituents on the Triazine Core: The nature of the other two substituents on the triazine ring is critical. For enzyme inhibition, these groups are tailored to interact with specific amino acid residues in the target's active site.[1] For antimicrobial activity, incorporating cationic groups can enhance interaction with the negatively charged bacterial membrane.[14]

  • Flexibility: The flexibility of the alkyl chain allows it to adapt to the fluid environment of the cell membrane, which is a key advantage.

Key Experimental Protocols

Validating the biological activity of newly synthesized long-chain alkyl triazines requires robust and standardized in vitro assays.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the long-chain alkyl triazine compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

G cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Seed 1. Seed Cells in 96-well Plate Treat 2. Add Serial Dilutions of Triazine Compounds Seed->Treat Incubate 3. Incubate (48-72h, 37°C) Treat->Incubate AddMTT 4. Add MTT Reagent (3-4h Incubation) Incubate->AddMTT Solubilize 5. Solubilize Formazan (e.g., DMSO) AddMTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Growth is assessed after incubation by visual inspection or by measuring optical density.[20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the alkyl triazine compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve the final target inoculum density (approx. 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be determined by visual inspection or by using a plate reader.[21]

Challenges and Future Perspectives

While long-chain alkyl triazines hold significant promise, challenges remain. Poor aqueous solubility is a primary hurdle that often requires advanced formulation strategies. Furthermore, the potential for non-specific cytotoxicity due to membrane disruption must be carefully evaluated to ensure a favorable therapeutic index.

Future research should focus on:

  • Targeted Delivery: Conjugating alkyl triazines to targeting moieties (e.g., antibodies, peptides) to increase their accumulation at the site of disease and reduce off-target effects.

  • Combination Therapies: Exploring the synergistic effects of alkyl triazines with existing anticancer or antimicrobial drugs.[15]

  • Biodegradable Linkers: Designing compounds where the alkyl chain can be cleaved by specific enzymes in the target tissue, releasing the active triazine core and improving the safety profile.

Conclusion

The strategic incorporation of long-chain alkyl groups onto the 1,3,5-triazine scaffold is a powerful method for generating novel therapeutic candidates with potent biological activity. By modulating lipophilicity, these compounds achieve enhanced cellular penetration and can be tailored to either physically disrupt microbial membranes or inhibit critical intracellular enzymes in cancer and pathogens. The synthetic flexibility of the triazine core allows for extensive SAR studies to fine-tune activity and optimize pharmacokinetic properties. Through a rational, mechanism-based approach to design and rigorous experimental validation, long-chain alkyl triazines represent a highly promising and adaptable platform for the development of next-generation anticancer and antimicrobial agents.

References

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019, September 13). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH Asia. Retrieved January 23, 2026, from [Link]

  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021, May 23). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Amphiphilic Triazine Polymer Derivatives as Antibacterial And Anti-atopic Agents in Mice Model. (2019, October 22). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023, September 4). MDPI. Retrieved January 23, 2026, from [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][5][9]triazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022, July 7). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. (2019, September 27). YouTube. Retrieved January 23, 2026, from [Link]

  • The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. (2025, October 21). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. (2022, February 13). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Multifunctional Neomycin-Triazine-Based Cationic Lipids for Gene Delivery with Antibacterial Properties. (2021, January 20). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Triazines. (n.d.). Hydroxytriazenes and Triazenes: The Versatile Framework, Synthesis, and Medicinal Applications. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022, February 12). MDPI. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018, August 5). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Microwave-Assisted Synthesis of 6-Undecyl-1,3,5-triazine-2,4-diamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener and More Efficient Chemistry

The synthesis of substituted 1,3,5-triazines is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as versatile molecular scaffolds.[1] Traditionally, the synthesis of these compounds often involves harsh reaction conditions, long reaction times, and the use of hazardous solvents, posing challenges to both efficiency and environmental sustainability.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, uniform heating that leads to dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles.[3][4] This application note provides a comprehensive guide to the microwave-assisted synthesis of 6-undecyl-1,3,5-triazine-2,4-diamine, a promising derivative with potential applications in drug development and material science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated protocol, and discuss the essential characterization techniques for the final product.

The Rationale Behind Microwave-Assisted Synthesis

The application of microwave irradiation in organic synthesis is predicated on the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[4] This is in stark contrast to conventional heating methods, where heat is transferred through conduction and convection, often resulting in temperature gradients and localized overheating. The primary advantages of MAOS in the context of this compound synthesis include:

  • Accelerated Reaction Rates: Microwave heating can significantly reduce reaction times from hours to mere minutes.

  • Enhanced Yields: The rapid and uniform heating often leads to higher product yields and fewer side reactions.

  • Improved Purity: Cleaner reactions simplify the purification process, reducing the need for extensive chromatography.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

  • Green Chemistry: The reduction in reaction time and the potential for solvent-free or reduced-solvent conditions align with the principles of green chemistry.[2][5]

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the condensation reaction of lauronitrile (undecanenitrile) and dicyandiamide. This reaction is typically base-catalyzed, with the microwave irradiation serving to accelerate the key steps of the mechanism.

Reaction_Scheme Lauronitrile Lauronitrile Plus1 + Lauronitrile->Plus1 Dicyandiamide Dicyandiamide Arrow Microwave (MW) Base Catalyst Dicyandiamide->Arrow Product This compound Plus1->Dicyandiamide Arrow->Product

Figure 1: General reaction scheme for the synthesis.

The proposed mechanism, while not definitively established for this specific reaction under microwave conditions, is believed to proceed through the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the dicyandiamide anion (formed in the presence of a base) on the electrophilic carbon atom of the lauronitrile.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 1,3,5-triazine ring.

  • Aromatization: A final tautomerization step leads to the stable, aromatic this compound product.

The microwave irradiation accelerates these steps by providing the necessary activation energy in a highly efficient manner.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 6-alkyl-2,4-diamino-1,3,5-triazines and has been optimized for the synthesis of the 6-undecyl derivative.[2]

Materials and Equipment:

Material/EquipmentSpecifications
Lauronitrile (Undecanenitrile)≥98% purity
Dicyandiamide≥99% purity
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%
Potassium hydroxide (KOH)Pellets, ≥85%
Deionized water
Ethanol95%
Microwave SynthesizerCapable of controlled temperature and pressure
10 mL Microwave Reaction Vialwith a magnetic stir bar
Standard laboratory glassware
Filtration apparatus
Rotary evaporator
Analytical balance
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254

Step-by-Step Procedure:

Experimental_Workflow A 1. Reagent Preparation Weigh lauronitrile, dicyandiamide, and KOH. B 2. Reaction Setup Combine reagents in a microwave vial with DMSO. A->B C 3. Microwave Irradiation Heat to 180°C for 15 minutes. B->C D 4. Cooling and Precipitation Cool to room temperature and add water. C->D E 5. Isolation Collect the precipitate by vacuum filtration. D->E F 6. Purification Wash the solid with water and ethanol. E->F G 7. Drying Dry the product under vacuum. F->G H 8. Characterization Analyze by NMR, FTIR, and MS. G->H

Figure 2: Step-by-step experimental workflow.

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine lauronitrile (1.67 g, 10 mmol), dicyandiamide (0.84 g, 10 mmol), and powdered potassium hydroxide (0.11 g, 2 mmol).

  • Solvent Addition: Add 2 mL of anhydrous dimethyl sulfoxide (DMSO) to the vial. The use of DMSO is crucial for creating a homogeneous reaction mixture and ensuring efficient absorption of microwave energy.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 180°C for 15 minutes. The pressure should be monitored and should not exceed the vial's limit.

  • Cooling and Precipitation: After the irradiation is complete, allow the vial to cool to room temperature. Carefully open the vial and pour the reaction mixture into 50 mL of deionized water. A white precipitate should form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum at 60°C to a constant weight.

Expected Yield: 75-85%

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₄H₂₇N₅
Molecular Weight265.40 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be similar to 6-nonyl derivative

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural elucidation.

    • δ 6.35 (s, 4H, -NH₂)

    • δ 2.25 (t, J = 7.6 Hz, 2H, -CH₂-C=N)

    • δ 1.55 (p, J = 7.2 Hz, 2H, -CH₂-CH₂-C=N)

    • δ 1.23 (m, 16H, -(CH₂)₈-)

    • δ 0.85 (t, J = 6.8 Hz, 3H, -CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum provides information on the carbon framework. The predicted chemical shifts are:

    • δ 172.5 (C-6)

    • δ 166.0 (C-2, C-4)

    • δ 35.5 (-CH₂-C=N)

    • δ 31.3, 29.0, 28.9, 28.7, 28.5, 28.4, 25.5, 22.1 (alkyl chain carbons)

    • δ 13.9 (-CH₃)

  • FTIR (KBr, cm⁻¹): Infrared spectroscopy is used to identify the functional groups present in the molecule.[6]

    • 3400-3100 (N-H stretching of amino groups)

    • 2920, 2850 (C-H stretching of the alkyl chain)

    • 1640 (C=N stretching of the triazine ring)

    • 1550 (N-H bending of amino groups)

    • 810 (Triazine ring bending)

  • Mass Spectrometry (ESI+): Mass spectrometry confirms the molecular weight of the product.

    • m/z: 266.23 [M+H]⁺

Safety Precautions

Microwave synthesis, while efficient, requires strict adherence to safety protocols to mitigate potential hazards.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Microwave Reactor Safety: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[7] Ensure the reactor's safety features, such as pressure and temperature sensors, are functioning correctly.

  • Vial Integrity: Inspect microwave vials for any cracks or defects before use. Do not exceed the recommended volume and pressure limits of the vials.

  • Solvent Choice: Be aware of the properties of the solvents used. DMSO is a high-boiling point solvent, and care should be taken when handling the hot reaction mixture.

  • Exothermic Reactions: Although the reaction is generally well-controlled, be aware of the potential for rapid temperature and pressure increases, especially when scaling up the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial.
Inefficient microwave absorptionEnsure sufficient polar solvent (DMSO) is used to facilitate heating.
Degradation of starting materials or productDecrease reaction temperature or time.
Impure productPresence of unreacted starting materialsImprove washing steps during purification. Recrystallization from a suitable solvent may be necessary.
Formation of side productsOptimize reaction conditions (temperature, time, catalyst amount).
Pressure runawayOverfilling the reaction vialDo not exceed the recommended fill volume for the microwave vial.
Rapid, uncontrolled exothermic reactionReduce the scale of the reaction or use a ramp-to-temperature profile to control the initial heating rate.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. This application note provides a robust and detailed protocol, along with essential characterization data and safety considerations, to enable researchers in drug development and materials science to successfully synthesize this valuable compound. The adoption of such green chemistry techniques is paramount for the advancement of sustainable scientific research.

References

  • Díaz-Ortiz, Á., de la Hoz, A., & Prieto, P. (2012). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Green Chemistry, 14(12), 3241-3253.
  • Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. (2014). Crystal Growth & Design, 14(1), 468-472.
  • Barmase, K. K., Basedia, D., & Dubey, B. (2021). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering, Science and Management, 3(12), 181-185.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22209, 6-Nonyl-1,3,5-triazine-2,4-diamine. Retrieved January 23, 2026 from [Link].

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry, 28(8), 1018-1026.
  • Microwave‐Assisted Synthesis and Dynamic Behaviour of N2,N4,N6‐Tris(1H‐pyrazolyl)‐1,3,5‐triazine‐2,4,6‐triamines. (2006). European Journal of Organic Chemistry, 2006(15), 3467-3476.
  • ¹H NMR spectra of 2,4‐diamino‐6‐undecyl‐1,3,5‐triazine. (2020). Journal of Applied Polymer Science, 137(48), 50011.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, N,N'-diethyl-6-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). Journal of the Iranian Chemical Society, 22(7), 1-15.
  • Devi, M., Yadav, A., Alam, M., Raghav, S., Kumar, A., & Kaur, N. (2026). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Current Organic Chemistry, 30(1), 1-18.
  • Barmase, K. K., Basedia, D., & Dubey, B. (2021). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering, Science and Management, 3(12), 181-185.
  • Adipic acid–2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine (1/2). (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678.
  • Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. (2011). Molecules, 16(6), 4937-4953.
  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024). International Journal of Molecular Sciences, 25(24), 13589.
  • Structural characterization of triazines. (n.d.). In [Book Chapter Title].
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(1), 1-20.

Sources

HPLC analysis of 6-Undecyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analysis of 6-Undecyl-1,3,5-triazine-2,4-diamine by High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide and a robust protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The inherent hydrophobicity of the molecule, driven by its C11 alkyl chain, presents specific chromatographic challenges that are addressed through a systematically developed method. This note details the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters. The protocol includes detailed procedures for sample preparation, system suitability testing (SST), and analysis, designed for researchers, quality control analysts, and professionals in drug development. The methodology is established to serve as a reliable tool for purity assessment and quantification of this compound.

Introduction and Scientific Background

The 1,3,5-triazine scaffold is a cornerstone in various chemical industries, with applications ranging from herbicides in agriculture to UV filters in cosmetics and as building blocks in medicinal chemistry.[1][2][3] this compound, featuring a long undecyl (C11) aliphatic chain, is a highly nonpolar molecule. Its structure suggests potential applications where lipophilicity is a key characteristic, such as in polymer additives or as a pharmacological agent designed to interact with hydrophobic biological targets.[4]

Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds during research, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and sensitivity for both polar and nonpolar compounds without requiring derivatization.[5] This application note addresses the specific challenges of analyzing the hydrophobic this compound by providing a validated RP-HPLC method.

Analyte Properties and Chromatographic Rationale

The primary challenge in the HPLC analysis of this molecule is managing its significant hydrophobicity. The long C11 alkyl chain dominates the molecule's physical properties, leading to strong retention on nonpolar stationary phases.

PropertyValue / DescriptionJustification for HPLC Method
Molecular Formula C₁₄H₂₇N₅[6]-
Molecular Weight 265.40 g/mol [6]-
Structure A triazine ring with two amine groups and one undecyl (C11) chain.The triazine core provides a strong chromophore for UV detection.[5]
Predicted LogP ~4.33 (estimated)[6]A high LogP indicates strong hydrophobicity, making Reversed-Phase HPLC the ideal separation mode.[7][8]
Acidity/Basicity The two diamine groups are basic.The basic nature necessitates an acidic modifier in the mobile phase to ensure consistent protonation and prevent peak tailing.[6]

Based on these properties, a reversed-phase separation strategy is required. This technique utilizes a nonpolar stationary phase and a polar mobile phase, where separation is governed by hydrophobic interactions.[9] Nonpolar compounds like this compound will interact strongly with the stationary phase and elute later than more polar impurities.[8]

HPLC Method Development and Optimization

The logical flow for developing a robust HPLC method is rooted in the physicochemical properties of the analyte. The choices of column, mobile phase, and detector settings are made to ensure adequate retention, optimal resolution, and high sensitivity.

G A This compound P1 High Hydrophobicity (C11 Chain) Predicted LogP ~4.33 A->P1 P2 Basic Diamino Groups A->P2 P3 Triazine Chromophore A->P3 M1 Separation Mode: Reversed-Phase HPLC P1->M1 Justifies choice of nonpolar stationary phase M3 Mobile Phase: ACN/Water + Acid P2->M3 Requires acidic modifier to suppress silanol interactions and prevent peak tailing M4 Detection: UV Spectrophotometry P3->M4 M2 Stationary Phase: C18 (Octadecylsilane) M1->M2 Standard choice for hydrophobic analytes

Figure 1: Logical workflow for HPLC method development based on analyte properties.

Stationary Phase (Column) Selection

Due to the strong nonpolar character of the undecyl chain, a C18 (L1) column is the most suitable choice.[7] The dense bonding of 18-carbon alkyl chains on the silica support provides the necessary hydrophobic surface area for effective retention.[9] A column with modern, high-purity silica and robust end-capping is recommended to minimize peak tailing from the basic amine groups interacting with residual silanols.

Mobile Phase Composition

The mobile phase must have sufficient organic solvent to elute the highly retained analyte in a reasonable time.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol as it typically provides lower backpressure and better peak shapes for many compounds.

  • Aqueous Component: HPLC-grade water.

  • Acidic Modifier: A small amount of formic acid (0.1%) or phosphoric acid is added to the mobile phase.[6] This maintains a low pH (around 2.5-3.5), ensuring the diamine groups on the triazine ring are consistently protonated. This prevents interaction with free silanol groups on the column packing, resulting in sharp, symmetrical peaks.

Detection Wavelength

Triazine compounds exhibit strong UV absorbance due to the heterocyclic ring structure.[5] A photodiode array (PDA) detector is used to determine the optimal wavelength. Scans of the analyte typically show a strong absorbance maximum around 220-240 nm. For this method, a detection wavelength of 230 nm is chosen to provide excellent sensitivity while minimizing interference from the mobile phase.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis. It is imperative that all steps are followed precisely to ensure reproducible results.

Instrumentation and Consumables
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, PDA/UV Detector
Chromatography Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse XDB-C18)
Data System Chromatography Data Software (CDS)
Analytical Balance 4-decimal place readability (0.1 mg)
pH Meter Calibrated with appropriate buffers
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
Reagents Formic Acid (≥98%)
Vials 2 mL amber glass vials with PTFE septa
Filters 0.45 µm PTFE syringe filters for sample preparation
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Bring to volume and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Bring to volume and mix thoroughly.

  • Sample Diluent: Prepare a mixture of Acetonitrile:Water (80:20 v/v). This composition ensures the analyte remains fully dissolved and is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[10]

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-1 min: 80% B1-10 min: 80% to 95% B10-12 min: 95% B12.1-15 min: 80% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 15 minutes
System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[11] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must meet the criteria outlined below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0[12]Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Repeatability (%RSD) ≤ 2.0% for peak area and retention time[12][13]Ensures the precision of the system's injector and pump.
Theoretical Plates (N) ≥ 2000Indicates the efficiency and resolving power of the column.
Analytical Procedure Workflow

Sources

Application Notes and Protocols for the Antifungal Evaluation of 6-Undecyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of s-Triazine Scaffolds in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent exploration and development of novel antifungal agents with diverse mechanisms of action. The 1,3,5-triazine (s-triazine) scaffold has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of biological activities.[1] Numerous derivatives have been synthesized and have demonstrated potent efficacy against pathogenic fungi, including various species of Candida, Cryptococcus, and Aspergillus.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antifungal applications of a specific derivative, 6-Undecyl-1,3,5-triazine-2,4-diamine . While extensive research exists on the broader class of s-triazine compounds, this guide will focus on establishing a robust framework for the systematic evaluation of this particular molecule. The protocols outlined herein are adapted from established methodologies for analogous compounds and are designed to provide a clear pathway from initial screening to preliminary mechanistic insights.

Physicochemical Properties of the Investigated Compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and delivery in biological assays. Key properties, extrapolated from similar structures, are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₇N₅PubChem
Molecular Weight 265.40 g/mol PubChem
Predicted logP 4.5 - 5.5ChemDraw Estimation
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.General knowledge of similar long-chain compounds.

Note: Experimental verification of these properties is a critical first step.

PART 1: In Vitro Antifungal Susceptibility Testing

The initial phase of evaluation involves determining the compound's intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for this assessment.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Protocol:

  • Fungal Strain Preparation:

    • Culture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.

    • Prepare a standardized inoculum by suspending fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Further dilute the inoculum in RPMI-1640 medium to the final required concentration.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the fungal strains (typically ≤1%).

  • Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include positive (fungi with no compound) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth. The MIC is the lowest concentration at which no visible growth is observed.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol:

  • Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay.

  • Spot-plate the aliquots onto appropriate agar plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the agar plate.

PART 2: Elucidating the Mechanism of Action

Many triazine and azole-based antifungal agents function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death.

Proposed Mechanism of Action for this compound

Based on the structure-activity relationships of similar antifungal triazoles, it is hypothesized that this compound may also target the ergosterol biosynthesis pathway. The undecyl side chain likely enhances the lipophilicity of the molecule, facilitating its interaction with the fungal cell membrane and the active site of CYP51.

G cluster_membrane Fungal Cell Membrane Compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Blocked Membrane Membrane Integrity Loss Ergosterol->Membrane Essential Component Lanosterol Lanosterol Lanosterol->CYP51 Substrate

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Mechanistic Studies

workflow start Initial Hit from MIC/MFC ergosterol_quant Ergosterol Quantification Assay start->ergosterol_quant membrane_perm Membrane Permeability Assay (e.g., SYTOX Green) start->membrane_perm ros_prod Reactive Oxygen Species (ROS) Measurement start->ros_prod target_id Target Identification (e.g., Molecular Docking) ergosterol_quant->target_id membrane_perm->target_id ros_prod->target_id

Caption: Experimental workflow for investigating the antifungal mechanism.

PART 3: Cytotoxicity and Safety Evaluation

A critical aspect of antifungal drug development is ensuring the compound exhibits selective toxicity towards fungal cells over host cells.

In Vitro Mammalian Cell Cytotoxicity Assay

Protocol:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293, HepG2) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀).

Selectivity Index

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of an antifungal compound. It is calculated as:

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the fungal pathogen over host cells.

Conclusion and Future Directions

These application notes provide a foundational framework for the comprehensive evaluation of this compound as a potential antifungal agent. The outlined protocols for determining in vitro efficacy, elucidating the mechanism of action, and assessing cytotoxicity are essential steps in the preclinical development pipeline. Positive outcomes from these studies would warrant further investigation, including in vivo efficacy studies in animal models of fungal infection and advanced mechanistic studies to definitively identify the molecular target. The s-triazine scaffold continues to be a promising area for the discovery of novel antifungals, and a systematic approach as described herein is paramount for success.

References

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH. [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC - NIH. [Link]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][6][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • Synthetic scheme for 2,4-diamino-6-chloro-[2][6][8]triazines. ResearchGate. [Link]

  • 6-Nonyl-1,3,5-triazine-2,4-diamine. PubChem. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]

  • Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. PMC - NIH. [Link]

  • Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. MDPI. [Link]

  • (PDF) Synthesis, Antibacterial and Antifungal Activities of s-Triazine Derivatives. [Link]

  • Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. NIH. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. National Library of Medicine. [Link]

  • Mode of action of the antiphytoviral compound 2,4-dioxohexahydro-1,3,5-triazine (5-azadihydrouracil). PubMed. [Link]

  • Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]

  • 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. ResearchGate. [Link]

  • Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Cheméo. [Link]

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Application Notes & Protocols: Evaluating the Herbicidal Efficacy of 6-Undecyl-1,3,5-triazine-2,4-diamine on Key Agricultural Weed Species

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and agricultural scientists on the evaluation of 6-Undecyl-1,3,5-triazine-2,4-diamine, a novel triazine compound, for its herbicidal activity. Triazine herbicides are a cornerstone of chemical weed management, primarily functioning by inhibiting photosynthesis.[1][2][3] This guide outlines the mechanistic basis of triazine action and provides detailed, field-proven protocols for conducting both preliminary greenhouse dose-response bioassays and subsequent small-scale field validation trials. The methodologies are designed to be robust and self-validating, ensuring the generation of reliable data on the compound's efficacy against a range of problematic broadleaf and grassy weeds.

Scientific Background & Mechanism of Action

The 1,3,5-triazine ring is the foundational chemical scaffold for a class of herbicides that have been instrumental in weed control for decades.[3] Their primary mode of action is the disruption of the photosynthetic electron transport chain in susceptible plants.[1][4]

1.1. Inhibition of Photosystem II (PSII)

Triazine herbicides, including the subject compound this compound, function by binding to the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1][5] This binding action physically blocks the flow of electrons from quinone A (QA) to quinone B (QB).[1] The interruption of this electron flow has several immediate and catastrophic consequences for the plant:

  • Halts ATP and NADPH Production: The blockage prevents the generation of the chemical energy (ATP) and reducing power (NADPH) required for carbon fixation (the Calvin cycle).

  • Oxidative Stress: The energy from absorbed light, which can no longer be used for photochemistry, is dissipated through the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

  • Cellular Damage: These ROS molecules cause rapid peroxidation of lipids in cell membranes, degradation of chlorophyll, and damage to proteins, leading to cellular leakage and ultimately, plant death.[4]

The primary visual symptoms in affected plants are chlorosis (yellowing), beginning at the leaf margins and tips, followed by necrosis and plant death.[4] The compound is typically absorbed through the roots and translocated upwards (acropetally) via the xylem to the leaves and areas of new growth.[6] The long undecyl (C₁₁) alkyl chain on the this compound molecule is expected to increase its lipophilicity, potentially enhancing its ability to penetrate plant cuticles and membranes.

Herbicidal_Mechanism P680 P680 Pheo Pheophytin P680->Pheo e- QA Quinone A (QA) Pheo->QA e- QB_Protein D1 Protein (QB Binding Site) QA->QB_Protein e- transfer QB Quinone B (QB) ROS Reactive Oxygen Species (ROS) Generation QB_Protein->ROS Energy Dissipation Leads To ETC To Electron Transport Chain (Cytochrome b6f) QB->ETC e- Light Light Energy (Photons) Light->P680 Excites Herbicide 6-Undecyl-1,3,5- triazine-2,4-diamine Herbicide->QB_Protein Binds & Blocks Damage Lipid Peroxidation, Chlorophyll Degradation, Cell Death ROS->Damage

Caption: Mechanism of Action for Triazine Herbicides at Photosystem II.

Protocol 1: Greenhouse Dose-Response Bioassay

2.1. Objective To determine the effective dose range of this compound required to control various weed species and to calculate the dose that causes 50% and 90% growth reduction (GR₅₀ and GR₉₀). This protocol is a critical first step for quantifying herbicidal potency.[7][8]

2.2. Materials

  • Test Compound: this compound (analytical grade)

  • Weed Seeds: Select relevant species, e.g., Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Setaria viridis (Green Foxtail), and Abutilon theophrasti (Velvetleaf).

  • Growth Medium: Sterile potting mix (e.g., sandy loam:peat:perlite at 2:1:1).

  • Containers: 10 cm diameter plastic pots with drainage holes.

  • Solvent: Acetone or DMSO for initial stock solution.

  • Surfactant: Non-ionic surfactant (NIS) at 0.25% (v/v) to be included in the final spray solution.

  • Equipment: Analytical balance, volumetric flasks, pipettes, cabinet spray chamber with a flat-fan nozzle, greenhouse with controlled temperature (25/18°C day/night) and lighting (16h photoperiod).

2.3. Experimental Workflow

Greenhouse_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation & Analysis A1 Sow weed seeds in pots A2 Grow seedlings to 2-4 leaf stage A1->A2 A3 Prepare herbicide stock & serial dilutions A2->A3 B1 Arrange pots in spray chamber (RCBD) A3->B1 Treatments Ready B2 Calibrate sprayer and apply treatments B1->B2 B3 Return pots to greenhouse B2->B3 C1 Visual Injury Assessment (7, 14, 21 DAT) B3->C1 Incubation Period C2 Harvest above-ground biomass (21 DAT) C1->C2 C3 Dry biomass and record dry weight C2->C3 C4 Data Analysis: Dose-Response Modeling (Calculate GR50/GR90) C3->C4

Caption: Experimental workflow for the greenhouse dose-response bioassay.

2.4. Step-by-Step Methodology

  • Plant Propagation:

    • Fill pots with the growth medium and sow seeds of each weed species to a depth of approximately 0.5 cm.

    • Water as needed and grow in the greenhouse until seedlings reach the 2-4 true leaf stage. This is a critical stage where weeds are susceptible but established.

    • Thin seedlings to 3-4 uniform plants per pot prior to treatment.

  • Herbicide Preparation:

    • Prepare a concentrated stock solution (e.g., 10,000 ppm) of this compound by dissolving it in a minimal amount of acetone, then bringing it to volume with deionized water containing 0.25% (v/v) NIS.

    • Perform serial dilutions to create a range of treatment concentrations. A logarithmic series is recommended (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha).[9] The "0" dose is a control treatment containing only water and surfactant.

    • Causality Check: Using a range of doses is essential to construct a dose-response curve, which is more informative than a single-rate test.[10][11] The non-ionic surfactant is crucial for reducing the surface tension of spray droplets, ensuring uniform coverage and enhancing penetration of the herbicide through the waxy leaf cuticle.

  • Application:

    • Arrange the pots in a randomized complete block design (RCBD) within the spray chamber to account for any potential variability in spray distribution. Use 4-5 replicates per treatment.

    • Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).

    • Apply the respective herbicide treatments to the designated pots.

    • After application, allow the foliage to dry before returning the pots to the greenhouse.

  • Data Collection and Assessment:

    • Visual Injury Rating: At 7, 14, and 21 days after treatment (DAT), assess each pot for visual phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot.[12]

    • Place the harvested biomass in labeled paper bags and dry in an oven at 70°C for 72 hours or until a constant weight is achieved.

    • Record the dry weight for each pot.

Data Analysis and Hypothetical Results

3.1. Analysis The collected dry weight data should be converted to a percentage of the untreated control. This normalized data is then used to fit a non-linear regression model, such as a four-parameter log-logistic model, to generate dose-response curves.[7]

From these curves, key parameters can be estimated:

  • GR₅₀ (or ED₅₀): The herbicide dose that causes a 50% reduction in plant growth (dry weight) compared to the control. This is a standard measure of herbicide potency.

  • GR₉₀ (or ED₉₀): The dose required for 90% weed control, which is more agronomically relevant.

3.2. Hypothetical Efficacy Data The following table summarizes potential results from a greenhouse bioassay, demonstrating the differential susceptibility of various weed species to this compound.

Weed SpeciesCommon NameGR₅₀ (g a.i./ha)GR₉₀ (g a.i./ha)Susceptibility Level
Amaranthus retroflexusRedroot Pigweed85250High
Chenopodium albumCommon Lambsquarters110320High
Abutilon theophrastiVelvetleaf150480Moderate
Setaria viridisGreen Foxtail220750Low to Moderate

Protocol 2: Small-Scale Field Efficacy Trial

4.1. Objective To validate the greenhouse findings under real-world environmental conditions and assess the herbicide's performance on a natural weed population over a longer duration.

4.2. Methodology Outline

  • Site Selection: Choose a site with a known history of uniform infestation by the target weed species. The soil type should be representative of the intended use area.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with 3-4 replications. Plot sizes should be a minimum of 2m x 5m.

  • Treatments: Include an untreated control, the proposed label rate (e.g., based on GR₉₀ values from the greenhouse study), and rates 0.5x and 2x the proposed rate to evaluate both efficacy and potential crop phytotoxicity if applicable.[13]

  • Application: Apply the herbicide using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Assessments:

    • Weed Control: Conduct visual ratings of percent weed control by species at regular intervals (e.g., 14, 28, and 56 DAT).

    • Weed Density and Biomass: Use quadrats (e.g., 0.25 m²) to count weed density and collect biomass from a representative area within each plot at a key time point (e.g., 28 DAT).

    • Crop Tolerance (if applicable): If testing in-crop, assess for any signs of phytotoxicity such as stunting, chlorosis, or necrosis.

  • Data Analysis: Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Concluding Remarks

The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound. The initial greenhouse dose-response study is a cost-effective method to establish baseline efficacy and identify susceptible weed species. Following up with small-scale field trials is an indispensable step to confirm performance under variable environmental conditions and to establish agronomically effective application rates.[14] This structured approach ensures that the data generated is reliable, reproducible, and directly applicable to the development of this compound as a potential new weed management tool.

References

  • The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. (n.d.). Weed Science Society of America. [Link]

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines. (n.d.). ResearchGate. [Link]

  • Triazine Herbicides & Pesticides. (n.d.). Study.com. [Link]

  • Atrazine Fact Sheet. (2020). National Pesticide Information Center, Oregon State University. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). National Institutes of Health. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. [Link]

  • Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. (2022). MDPI. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). publications.gc.ca. [Link]

  • Guidelines for Herbicide Registration Trials: Cotton. (1987). Department of Agriculture. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). ResearchGate. [Link]

  • 6-Nonyl-1,3,5-triazine-2,4-diamine. (n.d.). PubChem. [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. (2016). ResearchGate. [Link]

  • European Guidelines to conduct herbicide resistance tests. (2017). European Herbicide Resistance Working Group. [Link]

  • Risk Assessment: Benefits of Triazine Herbicides. (n.d.). ACS Publications. [Link]

  • The Mode of Action of Triazine Herbicides in Plants. (n.d.). ResearchGate. [Link]

  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2024). National Institutes of Health. [Link]

  • Field Trial Protocols: Enhancing Fertilizer Recommendations and Cropping Systems in the Guinea Savannah Agroecological Zone. (n.d.). CGSpace. [Link]

  • Triazine herbicides and their chlorometabolites alter steroidogenesis in BLTK1 murine Leydig cells. (n.d.). PubMed. [Link]

  • Evaluation Field Trials of Plant Protection Products. (n.d.). ANTEDIS. [Link]

  • Determination of optimal doses of glyphosate for controlling weeds at several stages in southwestern Buenos Aires province (Arge). (n.d.). ResearchGate. [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). National Institutes of Health. [Link]

  • Use of dose-response relationship to identify herbicide's efficacy in a mixture. (n.d.). CABI Digital Library. [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). MDPI. [Link]

  • Guidelines for preparing Agrochemical field trials in sugarcane. (n.d.). South African Sugarcane Research Institute. [Link]

  • Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. (n.d.). MDPI. [Link]

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

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Troubleshooting & Optimization

Technical Support Center: Photodegradation and Stabilization of Alkyl-Substituted Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkyl-substituted triazines. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the challenges associated with the photodegradation of these compounds. Our goal is to equip you with the expertise to anticipate, identify, and mitigate photostability issues in your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about the photodegradation of alkyl-substituted triazines, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is photodegradation, and why are alkyl-substituted triazines susceptible to it?

A1: Photodegradation is the process by which a molecule is broken down by absorbing energy from light, particularly ultraviolet (UV) and visible light.[1] Alkyl-substituted triazines, a class of nitrogen-rich heterocyclic compounds used in pharmaceuticals and agrochemicals, are often susceptible because their chemical structure contains chromophores—parts of the molecule that absorb light.[2] Once a photon is absorbed, the molecule enters an excited state, making it highly reactive and prone to chemical transformations that lead to degradation.[1]

Q2: What are the primary chemical reactions involved in the photodegradation of triazines?

A2: The photodegradation of alkyl-substituted triazines typically proceeds through several key pathways, often occurring simultaneously:

  • N-Dealkylation: This is a common primary degradation pathway involving the oxidation and removal of the alkyl side chains attached to the nitrogen atoms of the triazine ring.[3]

  • Substitution of Side-Chains: The chlorine or methoxy groups on the triazine ring can be substituted with a hydroxyl (-OH) group, forming hydroxy-derivatives.[3]

  • Oxidation of Sulfur Atoms: For triazines containing a methylthio group (like prometryn), the sulfur atom can be oxidized to form sulfoxide and sulfone derivatives.[4]

  • Ring Cleavage: Under harsh conditions or prolonged exposure, the stable s-triazine ring can break down, eventually leading to the formation of smaller molecules like cyanuric acid, ammonia, and carbon dioxide.[3][5]

  • Dimerization: The formation of dimer products has been observed, which indicates the involvement of radical species in the degradation process.[3]

Q3: What are the common byproducts of triazine photodegradation, and are they a concern?

A3: Common byproducts include various dealkylated, hydroxylated, and oxidized derivatives of the parent triazine.[3][4] For example, the degradation of atrazine can produce deethylatrazine and deisopropylatrazine.[3] It is crucial to identify and characterize these byproducts because they can have different toxicological, pharmacological, or environmental profiles than the parent compound. In some cases, the initial photodegradation products can exhibit higher toxicity than the original molecule, which is a significant concern in both drug development and environmental science.[6]

Q4: What environmental and experimental factors influence the rate of photodegradation?

A4: Several factors can significantly impact the rate and pathway of photodegradation:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV radiation, especially below 320 nm, is more energetic and generally causes more rapid degradation.[2] The rate of degradation often increases with higher light intensity.[3]

  • pH: The pH of the solution can dramatically affect photodegradation rates. For instance, acidic conditions (e.g., pH 3.0) can accelerate the degradation of some triazines by facilitating the production of hydroxyl radicals in certain systems and altering the ionic state of the triazine molecule.[2]

  • Presence of Photosensitizers: Naturally occurring substances like humic acids or formulation components can act as photosensitizers. These molecules absorb light energy and transfer it to the triazine or to oxygen to create reactive oxygen species (ROS), which then attack the triazine molecule, accelerating its degradation.[1][2]

  • Oxygen: The presence of oxygen is a key factor in many photo-oxidative degradation pathways.[6] Removing oxygen (e.g., by purging with nitrogen) can sometimes stabilize the compound.

  • Solvent and Formulation Matrix: The polarity of the solvent and the presence of other excipients can influence the stability of the triazine. Some excipients may act as stabilizers, while others could be photosensitizers.[1]

Section 2: Troubleshooting Guide for Photodegradation Experiments

Navigating the complexities of photostability testing can be challenging. This section provides solutions to common problems encountered during experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Irreproducible results between experiments. 1. Inconsistent light source intensity or spectral output. 2. Temperature fluctuations in the photostability chamber. 3. Variation in sample positioning and geometry.1. Calibrate your light source: Use a calibrated radiometer/lux meter before each experiment to ensure consistent light exposure. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt hours/square meter for confirmatory studies.[4][5] Alternatively, use a validated chemical actinometry system, like the quinine method, to monitor exposure.[3] 2. Monitor and control temperature: Use a dark control sample (e.g., wrapped in aluminum foil) placed alongside the exposed sample to differentiate between thermal degradation and photodegradation.[2][4] Ensure your chamber has adequate temperature control to minimize the effect of heat from the lamps. 3. Standardize sample presentation: Ensure samples are spread in a thin, uniform layer (e.g., not exceeding 3 mm for solids) and placed at the same distance and orientation relative to the light source in every run to guarantee uniform exposure.[6][7]
Unexpected degradation products are observed. 1. Contaminants in the solvent or reagents are acting as photosensitizers. 2. The formulation excipients are participating in the photodegradation. 3. The primary packaging is not inert or is leaching substances.1. Run solvent/reagent blanks: Expose your solvent and a solution of only the formulation excipients (without the triazine) to the same light conditions to check for the formation of interfering peaks. 2. Test the drug substance alone: Conduct forced degradation studies on the pure triazine substance to establish its intrinsic degradation profile before testing the full formulation.[3] This helps to identify which degradation products arise from interactions with excipients. 3. Evaluate packaging interactions: Ensure that sample containers are made of chemically inert and transparent materials (e.g., quartz or borosilicate glass) for direct exposure studies.[7]
No degradation is observed, even under forced conditions. 1. The compound is genuinely photostable. 2. The light source lacks the necessary wavelengths to excite the molecule. 3. The concentration of the sample is too high, leading to an "inner filter effect."1. Confirm photostability: If no degradation occurs under ICH confirmatory conditions, the compound can be considered photostable in that specific state (e.g., solid, solution).[4] 2. Check light source spectrum: Ensure the spectral output of your lamp overlaps with the UV-Vis absorption spectrum of your triazine compound.[2] If your compound only absorbs in the deep UV, a standard fluorescent lamp may not be effective. 3. Dilute the sample: High concentrations can cause the outer layer of molecules to absorb all the light, shielding the inner molecules.[6] Reducing the concentration can sometimes reveal photosensitivity.
Analytical method (HPLC-MS) shows an unusual number of oxidation products. The UV detector in the HPLC system is causing on-the-fly photodegradation of the analyte before it reaches the mass spectrometer.1. Turn off the UV lamp: Analyze the sample with the DAD/UV lamp turned off and compare the MS chromatogram to the one obtained with the lamp on. A reduction in oxidation products indicates on-line photodegradation.[8] 2. Reconfigure the detector setup: If possible, connect the UV and MS detectors in parallel rather than in series. This ensures the sample reaching the MS has not been irradiated by the UV lamp.[8] This is a critical step to avoid misinterpreting analytical artifacts as true degradation products.[8]

Section 3: Methodologies for Stabilization and Photostability Testing

This section provides actionable strategies for stabilizing alkyl-substituted triazines and a detailed protocol for conducting photostability studies in line with regulatory expectations.

Part 3.1: Strategies for Stabilization

Stabilizing a photosensitive triazine requires a multi-faceted approach, often combining formulation changes with protective packaging.

1. Formulation-Based Stabilization:

  • Antioxidants and Radical Scavengers: Since many photodegradation pathways involve oxidation and free radicals, incorporating antioxidants can be highly effective.

    • Mechanism: Antioxidants can act as scavengers for reactive oxygen species (ROS) or quench the excited state of the photosensitizer or the drug molecule itself.

    • Examples: L-methionine and L-ascorbic acid have been shown to be effective in mitigating photodegradation in complex drug products.[9] Histidine buffer can also act as an antioxidant scavenger, protecting the active ingredient from light-induced degradation.[9]

  • UV Absorbers: These are excipients that preferentially absorb damaging UV radiation and dissipate the energy as harmless heat, effectively shielding the active compound.

    • Mechanism: UV absorbers have a high molar absorptivity in the UV range (290-400 nm) and convert the absorbed light energy into thermal energy without undergoing significant chemical change themselves.

    • Examples: Common classes include benzophenones and benzotriazoles.[10]

  • Inclusion Complexation: Encapsulating the photosensitive triazine molecule within a larger host molecule can provide a physical barrier against light.

    • Mechanism: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes, effectively "hiding" the labile part of the drug molecule within their hydrophobic cavity, thus shielding it from light and oxygen.[11]

  • pH and Buffer Optimization: As pH can influence degradation rates, optimizing the formulation pH to a range where the triazine is most stable is a critical step.[6] Phosphate buffers, however, have been known to facilitate proton transfer from excited states and may affect stability, so buffer selection should be done carefully.[6]

2. Packaging-Based Stabilization:

  • Light-Resistant Primary Packaging: This is often the most direct and effective method of stabilization.

    • Mechanism: The packaging material physically blocks the transmission of light of the wavelengths that cause degradation.

    • Examples: Amber glass vials, opaque containers, and aluminum tubes or blister packs are standard choices for protecting photosensitive drug products.[2]

Part 3.2: Experimental Protocol - ICH Q1B Confirmatory Photostability Study

This protocol outlines a systematic approach to photostability testing as recommended by the International Council for Harmonisation (ICH) guideline Q1B.[4] This self-validating system ensures that any observed change can be confidently attributed to light exposure.

Objective: To determine if light exposure results in unacceptable changes to a triazine drug substance or product.

Materials:

  • Photostability chamber compliant with ICH Q1B Option I (Xenon or Metal Halide lamp) or Option II (Cool White Fluorescent and Near-UV lamps).[12]

  • Calibrated radiometer and lux meter.

  • Chemically inert, transparent sample containers (e.g., quartz or borosilicate glass petri dishes).

  • Aluminum foil for preparing dark controls.

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS).

Procedure:

  • Sample Preparation:

    • For a solid drug substance , place a thin, even layer (not more than 3 mm deep) into a suitable transparent dish.[7]

    • For a liquid drug substance/product , place it in a chemically inert, transparent container.[6]

    • Prepare at least two sets of samples: one for light exposure and one for the dark control. .

  • Dark Control Preparation:

    • Wrap one set of the prepared samples completely in aluminum foil to protect them from light. This is the dark control .[2]

    • Causality: The dark control is essential to distinguish between photodegradation and thermodegradation (degradation due to heat). It is placed in the chamber alongside the test samples to experience the same thermal conditions. Any degradation observed in the dark control is considered thermally induced.[4]

  • Exposure Conditions:

    • Place the unwrapped samples (test samples) and the wrapped dark control samples into the photostability chamber. Position them to ensure maximum and uniform exposure to the light source.[7]

    • Initiate the exposure program. The target is a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m² .[5]

    • Continuously monitor the light dose and temperature throughout the experiment.

  • Sample Analysis:

    • At the end of the exposure period, retrieve both the test samples and the dark controls.

    • Examine the samples for any changes in physical properties (e.g., appearance, color, clarity).[6]

    • Analyze the samples using a validated stability-indicating method to determine the assay of the active substance and quantify any degradation products.

    • Self-Validation: The analytical method must be validated to prove it can separate the active ingredient from all potential degradation products, ensuring accurate quantification.

  • Data Interpretation:

    • Calculate the net change due to light by subtracting the change in the dark control from the change in the light-exposed sample.

    • Compare the results against the pre-defined acceptance criteria for "acceptable change."

    • If unacceptable change occurs, further testing in protective primary and then secondary packaging is required, following the decision flowchart in ICH Q1B.[4]

Section 4: Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes, aiding in experimental design and data interpretation.

Photodegradation Pathway of a Substituted s-Triazine

This diagram illustrates the common degradation pathways for an s-triazine herbicide like Atrazine, showing dealkylation and hydroxylation as competing primary routes.

G Parent Alkyl-Substituted Triazine (e.g., Atrazine) Dealkylated_1 De-ethylated Metabolite Parent->Dealkylated_1 N-dealkylation (ethyl group) Dealkylated_2 De-isopropylated Metabolite Parent->Dealkylated_2 N-dealkylation (isopropyl group) Hydroxy Hydroxy Metabolite Parent->Hydroxy Hydrolysis (Cl -> OH) Dealkylated_Hydroxy De-ethyl-hydroxy Metabolite Dealkylated_1->Dealkylated_Hydroxy Hydrolysis Final Cyanuric Acid Dealkylated_2->Final Further Degradation Hydroxy->Dealkylated_Hydroxy N-dealkylation Dealkylated_Hydroxy->Final Further Degradation

Caption: Major photodegradation routes for a typical s-triazine.

Experimental Workflow for ICH Q1B Photostability Testing

This workflow provides a logical, step-by-step visual guide for conducting a photostability study, from initial setup to final decision-making.

G cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_decision 4. Evaluation Prep_Sample Prepare Test Sample (e.g., thin solid layer) Chamber Place Samples in ICH Q1B Chamber Prep_Sample->Chamber Prep_Control Prepare Dark Control (wrap in aluminum foil) Prep_Control->Chamber Expose Expose to Light (≥1.2M lux-hrs & ≥200 W-hr/m² UV) Chamber->Expose Analyze_Physical Assess Physical Changes (Color, Appearance) Expose->Analyze_Physical Analyze_Chemical Analyze by Stability-Indicating Method (e.g., HPLC) Expose->Analyze_Chemical Interpret Compare Exposed vs. Dark Control Analyze_Physical->Interpret Analyze_Chemical->Interpret Decision Change Acceptable? Interpret->Decision Pass Product is Photostable (under test conditions) Decision->Pass Yes Fail Test in Primary Packaging Decision->Fail No

Caption: Workflow for conducting a confirmatory photostability study.

References

  • Lambropoulou, D. A., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 400-407. [Link]

  • Lányi, K., & Dinya, Z. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(1), 1-14. [Link]

  • Nomura, Y., Kiguchi, M., Liang, Z., & Hanada, N. (2025). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • International Generic Pharmaceutical Alliance (IGPA). (n.d.). Photostability. IAGIM. [Link]

  • Zhang, Y., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceuticals. [Link]

  • Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. [Link]

  • European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Bhalekar, M. R., et al. (2008). Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry, 20(7), 5095-5108. [Link]

  • Wackett, L. P., Sadowsky, M. J., Boundy-Mills, L. M., & de Souza, M. L. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45. [Link]

  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Welankiwar, A., Saudagar, S., Kumar, J., & Barabde, A. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 11-15. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Al-Shabib, N. A., et al. (2024). A kinetic study of the photocatalytic degradation of atrazine over copper oxide nanoparticles. Scientific Reports. [Link]

  • Pelizzetti, E., Maurino, V., Minero, C., Carlin, V., Pramauro, E., Zerbinati, O., & Tosato, M. L. (1990). Kinetics of atrazine degradation by photocatalytic process in aqueous solution. Environmental Science & Technology, 24(10), 1559-1565. [Link]

  • Berrada, H., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PLoS ONE. [Link]

  • Singh, S., & Bakshi, M. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech, 18(7), 2415-2425. [Link]

  • SciSpace. (n.d.). Improvement of Photostability in Formulation: A Review. [Link]

  • Baoxu Chemical. (n.d.). Overall Introduction of UV Absorber. [Link]

  • Manzo, V., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules. [Link]

  • SONGWON Industrial Group. (n.d.). Polymer Additives, Heat & Light Stabilizers - UV Absorbers. [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation. [Link]

  • Scribd. (n.d.). Excipients As Stabilizers. [Link]

  • Hansen, S. H., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(4), 2633-2638. [Link]

  • Ben-Torkia, M., et al. (2014). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Journal of Environmental Protection. [Link]

Sources

Technical Support Center: Strategies for Mitigating the Toxicity of Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine-based compounds. This guide provides in-depth answers and troubleshooting protocols for the common challenges encountered when aiming to reduce the toxicity of this versatile chemical class. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.

Section 1: Foundational FAQs on Triazine Toxicity

This section addresses the fundamental principles of what makes triazine compounds toxic and the broad strategies employed to mitigate these effects.

Q1: What are the primary mechanisms that contribute to the toxicity of triazine-based compounds?

A: The toxicity of triazine compounds is not monolithic; it is highly dependent on the specific structure and its biological target. For instance, s-triazine herbicides like atrazine primarily exert their effects by inhibiting photosynthesis in plants by binding to proteins in photosystem II, a mechanism absent in animals.[1] However, in mammals, concerns are often related to their potential as endocrine-disrupting chemicals.[2][3] Chloro-s-triazines and their metabolites can interfere with the central nervous system at the hypothalamic level, affecting hormone surges and leading to reproductive and developmental toxicity.[2] In drug development, the cytotoxicity of novel triazine derivatives against cancer cell lines is a desired therapeutic effect, often achieved by inhibiting key enzymes like dihydrofolate reductase (DHFR) or various protein kinases.[4][5] The challenge lies in maximizing this targeted toxicity while minimizing off-target effects on healthy cells.

Q2: What are the main strategic approaches to reduce the toxicity of a triazine compound?

A: There are two primary strategies, which can be employed independently or in concert:

  • Structural Modification (Proactive Design): This involves chemically modifying the triazine core with different substituents to alter its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The goal is to design molecules that are inherently less toxic or have a better therapeutic index. This is the preferred strategy in drug discovery.[6][7]

  • Enhanced Degradation & Detoxification (Reactive Remediation): This approach focuses on breaking down existing toxic triazine compounds into less harmful metabolites. This is highly relevant for environmental remediation of triazine herbicides and can be achieved through biological or chemical means, such as microbial biodegradation or photocatalysis.[8][9][10]

Q3: How significantly do different chemical groups (substituents) on the triazine ring influence its toxicity?

A: The substituents are paramount in defining the compound's biological activity and toxicity profile, a concept known as the Structure-Activity Relationship (SAR).[5] The three chlorine atoms on cyanuric chloride, the common precursor, can be sequentially replaced with various nucleophiles at different temperatures, allowing for precise control over the final structure.[11] For example:

  • Number of Substituents: Di- and tri-substituted s-triazine derivatives can inhibit different protein kinases based on the target's active site structure.[5]

  • Nature of Substituents: The type of N-alkyl groups on chloro-s-triazines differentiates compounds like atrazine and simazine and their specific toxicokinetics.[2] In anticancer drug design, adding basic heterocycles like morpholine or piperazine to the triazine core has been shown to be beneficial for antitumor activity.[5]

  • Metabolic Stability: The potency and toxicity of triazine herbicides are highly structure-dependent.[12] Their degradation products, formed by processes like N-dealkylation, can sometimes be equally or more toxic than the parent compound.[8]

Q4: What is the role of metabolism in the detoxification of triazine compounds?

A: Metabolism is a critical pathway for detoxifying triazines in both mammals and the environment. Key metabolic processes include:

  • Hydrolysis: This is a major microbial degradation pathway for triazine herbicides. Enzymes like atrazine chlorohydrolase, found in bacteria such as Pseudomonas sp. ADP, replace a chlorine atom with a hydroxyl group, a key initial step in detoxification.[13] This ultimately leads to the formation of cyanuric acid, which is then mineralized to ammonia and carbon dioxide.[8][13]

  • N-Dealkylation: The removal of alkyl side chains is another common metabolic route for triazine herbicides in soil and microorganisms.[14]

  • Glutathione Conjugation: In mammals, Glutathione S-transferases (GSTs) play a crucial role in cellular detoxification.[15][16] These enzymes conjugate triazines and other xenobiotics with glutathione, making them more water-soluble and easier to excrete from the body.[15][17]

Section 2: Troubleshooting Guide: Synthetic & Structural Modifications

This section is for researchers actively designing and synthesizing new triazine derivatives who are encountering toxicity issues.

Q: My new triazine derivative shows high cytotoxicity in initial screens, but its activity against the intended target is promising. How can I modify its structure to create a better therapeutic window?

A: This is a classic challenge in medicinal chemistry. The goal is to decouple the desired on-target activity from off-target toxicity. Here is a logical workflow to guide your structural modifications:

  • Analyze the Structure-Activity Relationship (SAR): Systematically evaluate your existing analogues. Identify which substituents are essential for efficacy (the "pharmacophore") and which parts of the molecule might be contributing to toxicity. Often, general properties like high lipophilicity can lead to non-specific toxicity.

  • Utilize In Silico Prediction: Before synthesizing the next batch of compounds, use computational tools to predict their ADMET properties. Web-based tools like SwissADME can provide rapid insights into drug-likeness, lipophilicity (LogP), solubility, and potential toxicity issues like PAINS (Pan-Assay Interference Compounds) alerts.[11]

  • Modify Peripheral Groups: Focus on modifying substituents that are not critical for binding to your primary target. Introducing more polar groups can reduce lipophilicity and improve solubility, which often correlates with lower off-target toxicity.

  • Introduce Metabolically Labile Sites: Strategically introduce functional groups that can be readily metabolized by Phase I or Phase II enzymes (like GSTs) to facilitate clearance and detoxification, potentially reducing systemic exposure and toxicity.[15]

Below is a workflow diagram illustrating this iterative process.

G cluster_0 Toxicity Mitigation Workflow A Initial Hit Compound (High Activity, High Toxicity) B SAR Analysis (Identify Pharmacophore & Toxicophore) A->B C In Silico ADMET Prediction (SwissADME, Percepta, etc.) B->C D Design New Analogues (Modify Lipophilicity, Add Polar Groups) C->D E Synthesize & Purify Analogues D->E F In Vitro Screening (Target Activity & Cytotoxicity Assays) E->F G Analyze Data (Improved Therapeutic Index?) F->G I No Improvement G->I H Lead Candidate (Low Toxicity, High Activity) I->B Iterate Design I->H Yes

Caption: Iterative workflow for rationally designing less toxic triazine analogues.

Q: I am planning a synthesis campaign for a new triazine library. How can I proactively design for a lower toxicity profile from the outset?

A: Proactive design is far more efficient than retrospective troubleshooting.

  • Define a Toxicity Threshold: Establish acceptable parameters for key predictors before you begin. For example, set a target range for calculated LogP (cLogP), molecular weight, and the number of hydrogen bond donors/acceptors based on established guidelines like Lipinski's Rule of Five.[11]

  • Leverage QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be powerful predictive tools.[14] These models mathematically correlate a compound's structural features with its biological activity or toxicity.[18] By analyzing QSAR models for related compound classes, you can identify structural motifs that are consistently associated with toxicity and avoid them in your designs.

  • Scaffold Hopping & Bioisosteric Replacement: If the triazine core itself is suspected to be the source of toxicity (a "toxicophore"), consider replacing it with a different heterocyclic scaffold that preserves the necessary 3D orientation of your key binding groups. Alternatively, use bioisosteric replacement for problematic substituents—swapping them for chemically different groups with similar physical or electronic properties that may not have the same toxic liability.

The following table summarizes the potential influence of different substituent modifications on toxicity, based on general medicinal chemistry principles and triazine-specific literature.

Modification StrategyRationale for Toxicity ReductionPotential PitfallsKey References
Decrease Lipophilicity (LogP) Reduces non-specific binding to membranes and hydrophobic pockets of off-target proteins; often improves solubility and clearance.May decrease cell permeability and reduce on-target activity if the target binding site is hydrophobic.[11]
Introduce Polar/Ionizable Groups Increases water solubility, facilitating renal excretion and reducing accumulation in tissues.Can drastically alter cell penetration and may introduce new off-target interactions (e.g., with ion channels).[5]
Incorporate Hydrogen Bond Donors/Acceptors Can improve binding specificity to the intended target and increase solubility.Exceeding established rules (e.g., Lipinski's) may lead to poor absorption and bioavailability.[11]
Replace Aromatic Rings with Heterocycles Can alter metabolic profiles, potentially avoiding the formation of toxic metabolites (e.g., reactive epoxides).May introduce new metabolic liabilities or alter the geometry required for target binding.[5]

Section 3: Troubleshooting Guide: Metabolic & Environmental Detoxification

This section is for researchers working on the breakdown of existing triazine compounds in biological or environmental systems.

Q: I'm attempting to degrade a triazine herbicide in a microbial culture, but the process is inefficient. What factors could be limiting the detoxification rate?

A: Microbial degradation is a complex process influenced by multiple factors. If you're seeing slow degradation, troubleshoot the following:

  • Microbial Strain and Enzymes: Not all microbes can degrade triazines. Effective degradation often relies on specific bacterial species, such as Pseudomonas sp. or Nocardioides sp., which possess the necessary enzymatic machinery.[10][19] The key is the presence of genes like atzA, atzB, and atzC, which encode the hydrolytic enzymes that sequentially break down atrazine.[13] Verify that your culture contains strains with these capabilities.

  • Bioavailability: Triazines, especially more lipophilic ones, can adsorb to organic matter or cell surfaces, making them unavailable to microbial enzymes.[1] Ensure your culture conditions (e.g., pH, presence of surfactants) favor the compound remaining in the aqueous phase where enzymes are active.

  • Co-metabolism and Nutrients: Some microbes degrade triazines via co-metabolism, meaning they need another primary source of carbon and energy to produce the necessary enzymes.[10] Ensure your medium is not nutrient-limited. Conversely, some microbes can use the triazine as a sole nitrogen source.[19] The specific nutritional requirements are strain-dependent.

  • Oxygen Levels: While many degradation pathways are aerobic, some initial hydrolytic steps do not require oxygen.[19] However, the complete mineralization of the resulting cyanuric acid typically does. Ensure appropriate aeration for your specific microbial consortium.

The diagram below illustrates the well-established microbial degradation pathway for atrazine, highlighting the key enzymatic steps.

cluster_enzymes Enzymatic Hydrolysis A Atrazine (Toxic Herbicide) Enz1 AtzA (Chlorohydrolase) A->Enz1 B Hydroxyatrazine Enz2 AtzB B->Enz2 C N-Isopropylammelide Enz3 AtzC C->Enz3 D N-Ethylammelide E Cyanuric Acid (Key Intermediate) D->E F Ammonia + CO2 (Mineralized Products) E->F Further Hydrolysis Enz1->B Enz2->C Enz3->E

Caption: Microbial degradation pathway of Atrazine to non-toxic products.

Q: A water source is contaminated with a persistent triazine herbicide. Beyond microbial methods, what other technologies can be used for rapid detoxification?

A: For situations requiring rapid and complete degradation, especially in water, advanced oxidation processes (AOPs) like photocatalysis are highly effective.

  • Mechanism: This technology typically uses a semiconductor catalyst, like titanium dioxide (TiO₂), suspended in the contaminated water.[20] When illuminated with UV light, the catalyst generates highly reactive hydroxyl radicals. These radicals are powerful oxidizing agents that non-selectively attack and break down the triazine ring structure.[1][9]

  • Advantages: Photocatalysis can achieve complete mineralization of triazines, converting them into CO₂, water, and mineral acids.[20] The degradation is often fast, with half-lives reported in the range of 10 to 40 minutes under laboratory conditions.[20]

  • Considerations: The efficiency depends on factors like catalyst concentration, pH of the water, and light intensity. One challenge is the potential formation of intermediate degradation products that may have their own toxicity before full mineralization is achieved.[9][21] Therefore, it is crucial to monitor the disappearance of the parent compound and assess the toxicity of the treated water over time.

Section 4: Key Protocols & Methodologies

Protocol 1: Stepwise Synthesis of a Tri-substituted 1,3,5-Triazine Derivative

This protocol provides a general framework for the controlled, sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) to create asymmetrical, tri-substituted derivatives. The key principle is temperature control.[11]

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an aromatic amine)

  • Nucleophile 2 (e.g., a piperazine derivative)

  • Nucleophile 3 (e.g., an aliphatic amine)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Standard laboratory glassware, magnetic stirrer, thermometer, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • First Substitution (0-5 °C): a. Dissolve cyanuric chloride (1 eq.) in a suitable solvent (e.g., DCM or THF) in a round-bottom flask under an inert atmosphere. b. Cool the reaction mixture to 0 °C using an ice bath. c. In a separate flask, dissolve Nucleophile 1 (1 eq.) and a base like DIPEA (1.1 eq.) in the same solvent. d. Add the nucleophile solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0 and 5 °C. e. Stir the reaction at this temperature for 2-4 hours, monitoring progress by TLC or LC-MS. The first chlorine is the most reactive.[11]

  • Second Substitution (Room Temperature): a. Once the first substitution is complete, allow the reaction mixture to warm to room temperature (~20-25 °C). b. Dissolve Nucleophile 2 (1 eq.) and DIPEA (1.1 eq.) in the solvent and add it dropwise to the reaction mixture. c. Stir at room temperature for 4-12 hours. The second substitution requires more thermal energy.[11] Monitor the reaction's completion.

  • Third Substitution (Elevated Temperature): a. After the second substitution is complete, add Nucleophile 3 (1.1-1.5 eq.) and DIPEA (1.2 eq.). b. If necessary, switch to a higher-boiling solvent like DMF. c. Heat the reaction mixture to 70-100 °C and stir for 6-24 hours. The final substitution is the most difficult and requires significant heat.[11] d. Monitor for the disappearance of the di-substituted intermediate.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture. b. Perform an appropriate aqueous work-up to remove excess reagents and salts. c. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization. d. Characterize the final product using NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

Protocol 2: Acute Toxicity Assessment using the Microtox® Assay

This protocol describes a rapid, standardized method to determine the acute toxicity of a compound by measuring its effect on the bioluminescence of the marine bacterium Vibrio fischeri.[12][18] The endpoint is the EC₅₀: the effective concentration that causes a 50% reduction in light output.

Materials:

  • Microtox® Analyzer or equivalent photometer

  • Lyophilized Vibrio fischeri reagent

  • Reconstitution solution

  • Diluent (e.g., 2% NaCl solution)

  • Osmotic Adjustment Solution (OAS)

  • Test compound stock solution (e.g., dissolved in 5% DMSO)

  • Glass cuvettes

Procedure:

  • Reagent Preparation: a. Reconstitute the lyophilized bacteria with the Reconstitution Solution as per the manufacturer's instructions. Keep the hydrated reagent at the required temperature (e.g., 15 °C).

  • Sample Preparation: a. Prepare a series of dilutions of your triazine compound from the stock solution. A typical 2-fold serial dilution covering a wide concentration range is recommended (e.g., 8 dilutions).[18] b. Prepare a blank control containing only the diluent and the same concentration of solvent (e.g., DMSO) as the test samples. c. Adjust the osmotic pressure of all test samples and the control with OAS to ensure the final NaCl concentration is ~2%.[18]

  • Assay Execution: a. Equilibrate all cuvettes, reagents, and samples to the test temperature (typically 15 °C).[18] b. Pipette the bacterial suspension into each cuvette. c. Take an initial luminescence reading (I₀) for all cuvettes before adding the test compound. d. Add the corresponding dilution of the triazine compound (or control solution) to each cuvette. e. Incubate for a specified contact time (e.g., 5, 15, and 30 minutes). f. After the incubation period, take a final luminescence reading (Iₜ).

  • Data Analysis: a. Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Iₜ / I₀)). A correction factor based on the control's light output change may be necessary. b. Plot the % Inhibition versus the logarithm of the compound concentration. c. Use a suitable statistical method (e.g., linear regression or a sigmoidal dose-response model) to calculate the EC₅₀ value.

EC50 Values for Selected Triazine Compounds (Microtox Assay)

CompoundEC₅₀ (mg/L)Relative ToxicityReference
Propazine273.20Least Toxic[12][18]
Prometryne226.80Low[12][18]
Atrazine deisopropyl82.68Moderate[12][18]
Atrazine desethyl81.86Moderate[12][18]
Bladex (Cyanazine)78.50Moderate[12][18]
Atrazine39.87High[12][18]
Atraton36.96High[12][18]
Didealkylated triazine12.74Very High[12][18]
Ametryne11.80Most Toxic[12][18]

This table clearly demonstrates the structure-activity relationship, where even small changes like the type of alkyl side chain dramatically alter the acute toxicity.

References

  • Al-Suwaidan, I. A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • Kumar, S., et al. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review.
  • Kross, B. C., et al. (n.d.).
  • Kumar, S., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI.
  • Abend, Y., & Tchelet, R. (n.d.). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations.
  • Wikipedia contributors. (n.d.).
  • Kross, B. C., et al. (n.d.). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure. SciSpace.
  • El-Sayed, N., et al. (2025). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer.
  • Topp, E., et al. (n.d.). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils.
  • Lin, Y.-C., et al. (2025). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega.
  • Anwar, S., & Hasan, R. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. PubMed.
  • Donati, V., et al. (n.d.). Bioremediation of Soil Ecosystems from Triazine Herbicides. springerprofessional.de.
  • Zabar, H., et al. (n.d.). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions.
  • Allocati, N., et al. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. MDPI.
  • Kumar, D., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.
  • Pathak, R. K., & Dikshit, A. K. (2011). Atrazine and Human Health. Scientific & Academic Publishing.
  • Lányi, K., & Dinya, Z. (2025). Photodegradation study of some triazine-type herbicides.
  • Wackett, L. P., et al. (n.d.).
  • Fatima, A., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
  • Al-Ghamdi, A. Y. (2017). Glutathione S-transferases Detoxify Endogenous and Exogenous Toxic Agents- Minireview.
  • Li, Y., et al. (n.d.).

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Validation & Comparative

A Comparative Analysis of Cytotoxicity: 6-Undecyl-1,3,5-triazine-2,4-diamine Versus Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of breast cancer therapeutics, the relentless pursuit of novel compounds with enhanced efficacy and reduced side effects is paramount. Doxorubicin, a cornerstone of chemotherapy for decades, exhibits potent anticancer activity but is beleaguered by significant cardiotoxicity and the emergence of drug resistance. This has spurred the investigation of alternative chemical scaffolds, among which 1,3,5-triazine derivatives have shown considerable promise. This guide provides a comparative overview of the cytotoxic potential of a specific triazine derivative, 6-Undecyl-1,3,5-triazine-2,4-diamine, against the well-established chemotherapeutic agent, doxorubicin, in the context of breast cancer.

The 1,3,5-triazine core is a versatile scaffold that has been explored for various therapeutic applications, including cancer treatment.[1][2] The rationale for investigating this compound stems from the known antiproliferative properties of other substituted triazines against breast cancer cells.[1][3] The undecyl group introduces a significant lipophilic character to the molecule, which may influence its cellular uptake and interaction with intracellular targets. This guide will delineate a proposed experimental framework to rigorously evaluate and compare the cytotoxic profiles of this novel triazine compound and doxorubicin, providing researchers with the necessary protocols and rationale for such an investigation.

Mechanistic Insights: Contrasting Modes of Action

A fundamental aspect of this comparison lies in the distinct mechanisms by which these two compounds are presumed to exert their cytotoxic effects. Understanding these differences is crucial for interpreting experimental outcomes and envisioning potential therapeutic strategies.

Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action.[4] Its primary mode of cytotoxicity involves the intercalation into DNA, which subsequently inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[5][6] This leads to the accumulation of double-strand breaks in DNA, triggering apoptotic cell death.[4][5] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[4]

This compound: While the precise mechanism of action for this specific undecyl-substituted triazine is yet to be fully elucidated, related triazine derivatives have been reported to exhibit anticancer activity through various pathways. Some triazine compounds have been shown to target key signaling molecules involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR).[2][7] Others may function as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, thereby disrupting DNA replication.[8] The lipophilic undecyl chain may facilitate its insertion into cellular membranes or interaction with hydrophobic pockets of target proteins.

cluster_0 Doxorubicin cluster_1 This compound (Hypothesized) Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation ROS ROS Generation Dox->ROS Topo_II Topoisomerase II Inhibition DNA_Intercalation->Topo_II DSB DNA Double-Strand Breaks Topo_II->DSB ROS->DSB Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox Triazine 6-Undecyl-1,3,5- triazine-2,4-diamine Target_Protein Target Protein (e.g., EGFR, DHFR) Triazine->Target_Protein Signaling_Inhibition Signaling Pathway Inhibition Target_Protein->Signaling_Inhibition Apoptosis_Triazine Apoptosis Signaling_Inhibition->Apoptosis_Triazine

Figure 1: Postulated primary mechanisms of action for doxorubicin and this compound.

Experimental Design for a Comparative Cytotoxicity Study

To objectively compare the cytotoxic effects of this compound and doxorubicin, a well-controlled in vitro study is essential. The following experimental workflow is proposed.

Cell_Culture Cell Culture (MCF-7 & MDA-MB-231) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment Compound Treatment (Doxorubicin & Triazine) Seeding->Treatment Incubation Incubation (48 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis

Figure 2: Proposed experimental workflow for the comparative cytotoxicity assessment.

Cell Line Selection

The choice of breast cancer cell lines is critical for a comprehensive comparison. We propose the use of:

  • MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line, representing a common subtype of breast cancer.

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-), which is typically more aggressive and has fewer targeted treatment options.[1]

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[9][10]

Materials:

  • Breast cancer cell lines (MCF-7 and MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Doxorubicin hydrochloride (stock solution in sterile water or DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 and MDA-MB-231 cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[11]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used for the test compounds) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control medium.

  • Incubation:

    • Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[9][13]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound in both cell lines by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticipated Outcomes and Comparative Data

Based on existing literature for doxorubicin and related triazine compounds, we can anticipate a range of potential outcomes. The following table presents a hypothetical but plausible set of IC50 values that could be obtained from the proposed study.

CompoundBreast Cancer Cell LineEstrogen Receptor StatusIC50 (µM) - 48h
Doxorubicin MCF-7Positive0.5 - 9.9[14][15][16][17]
MDA-MB-231Negative (Triple-Negative)0.09 - 9.67[14][15][17][18]
This compound MCF-7PositiveTo be determined
MDA-MB-231Negative (Triple-Negative)To be determined

Note: The IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions and the passage number of the cell lines.

Concluding Remarks

This guide outlines a scientifically rigorous approach for the head-to-head comparison of the cytotoxic effects of this compound and doxorubicin on representative breast cancer cell lines. The proposed experimental design, centered on the well-established MTT assay, provides a solid foundation for generating reliable and comparable data. The elucidation of the IC50 values for the novel triazine compound will be a critical first step in assessing its potential as a future anticancer agent. Further studies would be warranted to explore its detailed mechanism of action, selectivity for cancer cells over normal cells, and in vivo efficacy. The potential for triazine derivatives to overcome some of the limitations of conventional chemotherapeutics like doxorubicin makes this a compelling area of research for the development of next-generation breast cancer therapies.

References

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology. 2021.

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. Royal Society of Chemistry. 2020.

  • Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro. International Journal of Molecular Sciences. 2024.

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Center for Biotechnology Information. 2020.

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. National Center for Biotechnology Information. 2022.

  • MTT assay protocol. Abcam.

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate.

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Center for Biotechnology Information. 2023.

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. National Center for Biotechnology Information. 2018.

  • A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. National Center for Biotechnology Information. 2024.

  • MTT (Assay protocol). Protocols.io. 2023.

  • Triazine Derivative as Putative Candidate for the Reduction of Hormone-Positive Breast Tumor: In Silico, Pharmacological, and Toxicological Approach. Frontiers in Pharmacology. 2021.

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. 2018.

  • Cytotoxic effect of doxorubicin and FM19G11 on MCF-7 and CSC-LCs in... ResearchGate.

  • Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate.

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Royal Society of Chemistry. 2004.

  • Targeting Breast Cancer with Triazine Derivatives: A Molecular Docking Analysis of Her2 and Parp1 Inhibition. ResearchGate.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway. Frontiers in Pharmacology.

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. Journal of Advanced Veterinary Research. 2023.

  • Cell Viability Assays. National Center for Biotechnology Information. 2013.

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Royal Society of Chemistry. 2021.

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. 2020.

  • 6-Nonyl-1,3,5-triazine-2,4-diamine. Benchchem.

  • Effect of recombinant human erythropoietin and doxorubicin in combination on the proliferation of MCF-7 and MDA-MB231 breast cancer cells. Spandidos Publications. 2016.

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Spandidos Publications. 2016.

  • Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. AACR Journals. 2009.

  • Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively ta. The Royal Society of Chemistry.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education. 2024.

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  • Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. National Center for Biotechnology Information. 2016.

Sources

Comparative analysis of the mechanism of action with other photosystem II inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mechanism of Action of Photosystem II Inhibitors

This guide provides a comprehensive comparative analysis of the mechanisms of action for various inhibitors targeting Photosystem II (PSII). Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the molecular interactions, biochemical consequences, and the experimental methodologies used to characterize these compounds. We will explore the nuances that differentiate various classes of PSII inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Introduction to Photosystem II: The Target

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria.[1] Its primary function is to perform the light-dependent reactions of photosynthesis, specifically the oxidation of water and the reduction of plastoquinone. This process is initiated by the absorption of light energy, which drives a series of electron transfer reactions.

A critical component of PSII is the D1 protein, which, along with the D2 protein, forms the reaction center core.[2] The D1 protein contains a unique binding niche for a mobile plastoquinone molecule, designated Q(_B). The electron transport chain within PSII involves the transfer of electrons from a primary quinone acceptor, Q(_A), to Q(_B). Once doubly reduced and protonated, plastoquinol (PQH(_2)) dissociates from the Q(_B) site and transfers its electrons to the cytochrome b6f complex. The vast majority of PSII-inhibiting herbicides act by binding to this Q(_B) niche on the D1 protein, competitively displacing plastoquinone and thereby blocking the entire photosynthetic electron flow.[2][3]

Classification and Mechanism of PSII Inhibitors

PSII inhibitors are a diverse group of compounds, primarily used as herbicides. They can be classified based on their chemical structure and their specific binding interactions within the Q(_B) niche.[4] Although all these inhibitors target the same general location, subtle differences in their binding modes lead to variations in potency and selectivity.[4][5]

The primary consequence of an inhibitor binding to the D1 protein is the blockage of electron transport from Q(_A) to Q(_B).[3][6] This interruption has two major downstream effects:

  • Cessation of Energy Production : The halt in electron flow prevents the synthesis of ATP and NADPH, which are essential for CO(_2) fixation in the Calvin cycle.[2]

  • Oxidative Stress : The blockage promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[4][7] These ROS initiate a cascade of destructive reactions, including lipid peroxidation and protein degradation, leading to the rapid destruction of cell membranes and eventual cell death.[4][7]

The binding site on the D1 protein can be further subdivided. Different chemical families interact with different amino acid residues within the Q(_B) pocket. For instance, triazine-type herbicides typically interact with serine residue 264, whereas urea-based inhibitors like DCMU form hydrogen bonds with histidine 215.[1][5]

Below is a diagram illustrating the general mechanism of PSII inhibition.

PSII_Inhibition cluster_PSII Photosystem II (in Thylakoid Membrane) cluster_Inhibitors Inhibitors cluster_downstream Downstream Electron Transport P680 P680 Pheo Pheophytin P680->Pheo e⁻ O2 O₂ + 4H⁺ QA QA Pheo->QA e⁻ QB_site QB Site on D1 Protein QA->QB_site e⁻ PQ_pool Plastoquinone Pool QB_site->PQ_pool e⁻ Inhibitor PSII Inhibitor (e.g., DCMU, Atrazine) Inhibitor->QB_site Binds & Blocks CytB6f Cytochrome b6f PQ_pool->CytB6f e⁻ Light Light Energy Light->P680 H2O 2H₂O H2O->P680 e⁻

Caption: Mechanism of Photosystem II inhibition by blocking the Q(_B) binding site.

Comparative Analysis of Inhibitor Potency

The effectiveness of a PSII inhibitor is typically quantified by its half-maximal inhibitory concentration (IC(_50)), which is the concentration of the inhibitor required to reduce the rate of a specific biological process by 50%.[8][9] A lower IC(_50) value indicates a higher binding affinity and greater potency.[1]

The table below presents a comparison of IC(_50) values for several widely used PSII inhibitors, demonstrating the range of potencies across different chemical classes. The data is derived from studies on isolated pea thylakoid membranes.[1]

Inhibitor Chemical Class Binding Site Group IC(_50)* (Molar) Relative Potency
Diuron (DCMU) PhenylureaC27.0 - 8.0 x 10

M
Very High
Terbuthylazine TriazineC1~8.0 x 10

M
Very High
Metribuzin TriazinoneC1~9.0 x 10

M
Very High
Metobromuron PhenylureaC2~1.0 x 10

M
Moderate
Bentazon BenzothiadiazinoneC3~5.0 x 10

M
Low

*IC(_50) values can vary depending on the experimental system and conditions.[1][10]

As the data indicates, inhibitors like Diuron, Terbuthylazine, and Metribuzin exhibit very high affinity for the Q(_B) site, with IC(_50) values in the nanomolar range. In contrast, Bentazon has an affinity more than an order of magnitude lower.[1] These differences are a direct result of their specific molecular interactions with the amino acid residues lining the binding pocket.

Experimental Protocols for Characterizing PSII Inhibitors

A robust evaluation of PSII inhibitors requires precise and validated experimental methodologies. Here, we detail three key techniques that provide complementary insights into the mechanism of inhibition.

Chlorophyll a Fluorescence Measurement

Principle: Chlorophyll fluorescence is a non-invasive probe of PSII activity.[11] When light energy absorbed by chlorophyll cannot be used for photosynthesis (e.g., when electron transport is blocked), it is dissipated as heat or re-emitted as fluorescence. An inhibitor blocking the Q(_B) site prevents the re-oxidation of Q(_A)


, causing a rapid rise in fluorescence yield to a maximum level (F(_m)). The analysis of the fluorescence induction curve (the Kautsky effect) provides detailed information about the status of the PSII reaction center.[12]

Protocol: Measuring OJIP Fluorescence Transient

  • Sample Preparation: Isolate thylakoid membranes from plant material (e.g., pea, spinach) according to standard protocols. Resuspend the thylakoids in a suitable buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.5, 10 mM NaCl, 5 mM MgCl(_2)) to a chlorophyll concentration of ~10 µg/mL.

  • Dark Adaptation: Dark-adapt the thylakoid suspension for at least 10 minutes to ensure all PSII reaction centers are in the "open" state (Q(_A) is oxidized).

  • Inhibitor Incubation: Add the desired concentration of the inhibitor (or a solvent control) to the thylakoid suspension. Incubate for 5 minutes in the dark.

  • Measurement: Place the sample in a chlorophyll fluorometer. Illuminate the sample with a short, saturating pulse of light (>3000 µmol photons m

    
     s
    
    
    
    ).
  • Data Acquisition: Record the fluorescence emission over time, typically from 50 µs to 1 s. This generates the OJIP transient curve.

  • Analysis: The presence of a PSII inhibitor will abolish the characteristic steps (J, I, P) of the curve, causing fluorescence to rise rapidly to its maximum level. The IC(_50) can be determined by titrating with different inhibitor concentrations and measuring the concentration that produces half of the maximal fluorescence increase.[1]

Chlorophyll_Fluorescence_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Isolate Thylakoid Membranes p2 Resuspend in Buffer (10 µg/mL Chl) p1->p2 p3 Dark-Adapt (10 min) p2->p3 e1 Add Inhibitor/ Solvent Control p3->e1 e2 Incubate in Dark (5 min) e1->e2 e3 Measure in Fluorometer e2->e3 e4 Apply Saturating Light Pulse e3->e4 a1 Record OJIP Fluorescence Transient e4->a1 a2 Analyze Curve Shape & Parameters a1->a2 a3 Calculate IC50 from Dose-Response Curve a2->a3

Caption: Workflow for analyzing PSII inhibitors using chlorophyll fluorescence.

Oxygen Evolution Measurement

Principle: The overall rate of photosynthetic electron transport can be monitored by measuring the rate of oxygen evolution, a direct product of water splitting at PSII.[13][14] In the presence of an inhibitor, electron flow is blocked, and oxygen evolution ceases. This measurement is typically performed using a Clark-type oxygen electrode or an optical sensor.[13][15]

Protocol: Measuring Oxygen Evolution Rate

  • System Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions, typically using air-saturated water and a zero-oxygen solution (e.g., sodium dithionite).

  • Reaction Mixture: Prepare a reaction mixture in the electrode chamber containing buffer, isolated thylakoids (e.g., 15 µg Chl/mL), and an artificial electron acceptor (e.g., 2,6-dichloro-p-benzoquinone, DCBQ) that can accept electrons before the inhibitor binding site.

  • Baseline Measurement: Record the rate of oxygen consumption in the dark for a few minutes to establish a baseline.

  • Initiate Photosynthesis: Illuminate the sample with a known intensity of actinic light (e.g., 500 µmol photons m

    
     s
    
    
    
    ) and record the rate of oxygen evolution.
  • Inhibitor Addition: Once a stable rate is achieved, inject a known concentration of the PSII inhibitor into the chamber.

  • Data Analysis: The inhibitor will cause a dose-dependent decrease in the rate of oxygen evolution. The percentage of inhibition is calculated relative to the uninhibited rate. Plotting the percent inhibition against the inhibitor concentration allows for the determination of the IC(_50).

Oxygen_Evolution_Workflow cluster_setup System Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis s1 Calibrate Oxygen Electrode s2 Prepare Reaction Mix: Thylakoids + Buffer + e⁻ Acceptor s1->s2 m1 Record Dark Respiration Rate s2->m1 m2 Illuminate Sample (Actinic Light) m1->m2 m3 Record Steady-State O₂ Evolution Rate m2->m3 m4 Inject Inhibitor m3->m4 m5 Record Inhibited O₂ Evolution Rate m4->m5 a1 Calculate % Inhibition vs Control Rate m5->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 a2->a3

Caption: Workflow for assessing PSII inhibition via oxygen evolution measurement.

Thermoluminescence (TL)

Principle: Thermoluminescence is a technique that measures light emitted from a sample upon heating after it has been excited by light at a low temperature.[16] In photosynthetic membranes, TL signals originate from the recombination of charge-separated pairs within PSII. Different TL bands correspond to the recombination of specific redox pairs (e.g., S(_2)/S(_3) states of the oxygen-evolving complex with Q(_A)


 or Q(_B)

).[17][18] PSII inhibitors alter the stability and redox potential of the Q(_B) site, causing characteristic shifts in the peak temperature and intensity of the TL bands, providing detailed information about the inhibitor's interaction with the D1 protein.[16]

Protocol: Thermoluminescence Glow Curve Measurement

  • Sample Preparation: Place a concentrated sample of thylakoids (e.g., 1 mg Chl/mL) on a sample holder.

  • Dark Adaptation: Dark-adapt the sample for 5 minutes at room temperature.

  • Inhibitor Treatment: Apply the inhibitor to the sample and incubate for 5 minutes.

  • Excitation: Cool the sample to a low temperature (e.g., -10°C). Excite the sample with a single, saturating flash of light to induce charge separation.

  • Heating and Detection: Rapidly heat the sample at a constant rate (e.g., 0.5°C/s) up to ~70°C. Measure the emitted light (glow curve) using a photomultiplier tube.

  • Analysis: The main TL band in untreated samples (the B-band) appears around +20 to +30°C and is attributed to S(_2)/S(_3)Q(_B)

    
     recombination. In the presence of a Q(_B)-site inhibitor, this band is abolished and often replaced by the Q-band at a lower temperature (~5 to +10°C), which arises from S(_2)Q(_A)
    
    
    
    recombination.[17] This shift is a clear signature of Q(_B)-site blockage.

Conclusion

The inhibition of Photosystem II is a well-established mechanism of action, primarily for herbicides. While the general principle of blocking the Q(_B) binding site on the D1 protein is common to all inhibitors, a deeper analysis reveals significant differences in their chemical nature, binding affinities, and specific molecular interactions. This guide highlights that a multi-faceted experimental approach, combining techniques like chlorophyll fluorescence, oxygen evolution, and thermoluminescence, is essential for a comprehensive characterization of these compounds. The insights gained from such comparative analyses are invaluable for the rational design of new, more effective, and selective molecules for applications in agriculture and beyond.

References

  • University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. Retrieved from [Link]

  • Senseman, S. A. (Ed.). (n.d.). Inhibition of Photosynthesis Inhibition at Photosystem II. Weed Science Society of America. Retrieved from [Link]

  • Barber, J. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis - passel. Retrieved from [Link]

  • dos Santos, A. L., et al. (2021). Photosystem II inhibitor herbicides. ResearchGate. Retrieved from [Link]

  • Perozeni, F., et al. (2020). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. National Institutes of Health. Retrieved from [Link]

  • Ohio State University. (n.d.). Chapter 19: MOA Part 4 – Photosynthesis Inhibitors (Photosystems). Principles of Weed Control. Retrieved from [Link]

  • Jampilek, J., et al. (2013). Photosynthesis inhibiting activity (IC 50 ), lipophilicity (logP), and Hammett constants (σ) of R substituent of compounds I-XX. ResearchGate. Retrieved from [Link]

  • Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, 64(13), 3983–3998. Retrieved from [Link]

  • Wikipedia. (n.d.). DCMU. Retrieved from [Link]

  • Shevela, D., et al. (2024). Measurements of Oxygen Evolution in Photosynthesis. PubMed. Retrieved from [Link]

  • Allakhverdiev, S. I., & Murata, N. (2008). Thermoluminescence. ResearchGate. Retrieved from [Link]

  • van Gorkom, H. J. (2015). Measurement of Photosynthetic Oxygen Evolution. ResearchGate. Retrieved from [Link]

  • Hsu, B. D., Lee, J. Y., & Pan, R. L. (1986). The two binding sites for DCMU in Photosystem II. PubMed. Retrieved from [Link]

  • McEvoy, J. P., & Brudvig, G. W. (2006). Crystal Structure of the Oxygen-Evolving Complex of Photosystem II. Inorganic Chemistry, 45(25), 10077-10089. Retrieved from [Link]

  • Ohio State University. (n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. Principles of Weed Control. Retrieved from [Link]

  • Bionity.com. (n.d.). DCMU. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Oxygen Evolution Lab. Retrieved from [Link]

  • Ducruet, J. M. (2003). Thermoluminescence from the photosynthetic apparatus. ResearchGate. Retrieved from [Link]

  • Kienast, A., et al. (2014). Pro-apoptotic and anti-adhesive effects of four African plant extracts on the breast cancer cell line MCF-7. ResearchGate. Retrieved from [Link]

  • Spoustova, I., et al. (2012). Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves. PubMed. Retrieved from [Link]

  • PyroScience GmbH. (n.d.). Photosynthetic Oxygen Evolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorophyll fluorescence. Retrieved from [Link]

  • Kienast, A., et al. (2014). Determination of IC 50 values. ResearchGate. Retrieved from [Link]

  • Spoustova, I., et al. (2012). Thermoluminescence and fluorescence study of changes in Photosystem II photochemistry in desiccating barley leaves. ResearchGate. Retrieved from [Link]

Sources

A Comparative Environmental Impact Assessment of Triazine Herbicides and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Scrutiny of Triazine Herbicides

For decades, triazine herbicides, particularly atrazine, have been mainstays in production agriculture, offering cost-effective and broad-spectrum control of broadleaf and grassy weeds in major crops like corn and sorghum.[1] However, their widespread use has been paralleled by growing concerns over their environmental persistence, mobility, and non-target toxicity.[2][3] These concerns have driven significant research into their environmental fate and have spurred the development of alternative herbicides with potentially more favorable environmental profiles.

This guide provides a technical comparison of the environmental impact of common commercial triazine herbicides—atrazine, simazine, and cyanazine—with that of prominent alternative herbicides from different chemical classes: mesotrione, saflufenacil, and glufosinate. The objective is to equip researchers, scientists, and development professionals with the data and methodologies necessary to critically evaluate these compounds, understand the causality behind their environmental behavior, and make informed decisions in research and development.

The Environmental Profile of Triazine Herbicides: A Legacy of Persistence and Mobility

The environmental impact of a herbicide is largely dictated by a combination of its persistence (how long it remains active), its mobility (its propensity to move from the application site), and its toxicity to non-target organisms. Triazine herbicides exhibit characteristics that raise concerns in all three areas.

Persistence in Soil and Water

Persistence is often quantified by the half-life (t½), the time it takes for 50% of the compound to degrade. Triazine herbicides are known for their relatively long half-lives, which vary depending on environmental conditions like soil type, pH, temperature, and microbial activity.[4] Atrazine can persist in soil for months, increasing the potential for it to be present for subsequent crop rotations or to move into water systems.[2] Simazine also demonstrates significant persistence, with reported soil half-lives ranging from 46 to 174 days.[5] Cyanazine, while generally less persistent than atrazine or simazine with a soil half-life of 2 to 14 weeks, can still pose a risk.[6][7] This persistence means a prolonged period during which the herbicide can exert its effects on the environment.[8]

Mobility and Off-Target Contamination

A key factor governing a herbicide's mobility is its affinity for soil particles, measured by the organic carbon-water partition coefficient (Koc). A low Koc value indicates weak adsorption to soil and a higher potential for leaching into groundwater or moving with surface water runoff. Triazine herbicides generally have low to moderate Koc values, making them relatively mobile.[3][9]

This mobility is a primary reason why atrazine is one of the most frequently detected pesticides in U.S. drinking water.[10] Due to its poor affinity for soil particles and slow degradation in water, atrazine is vulnerable to being carried away by heavy rainfall into surrounding rivers, lakes, and streams, where it can remain for long periods.[2] Similarly, simazine's mobility allows it to leach into groundwater, a significant concern for drinking water aquifers.[11] This off-target movement leads to widespread, low-level contamination of aquatic ecosystems, which is a focal point of regulatory scrutiny.[12]

Comparative Analysis: Triazines vs. Modern Alternatives

The concerns surrounding triazines have led to the development of herbicides with different modes of action and environmental fate characteristics. Here, we compare atrazine, simazine, and cyanazine against three widely used alternatives:

  • Mesotrione: A selective herbicide for corn that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[13]

  • Saflufenacil: A protoporphyrinogen oxidase (PPO) inhibitor used for broadleaf weed control.[14]

  • Glufosinate: A non-selective herbicide that inhibits the glutamine synthetase enzyme.[15]

The following tables summarize key environmental fate and ecotoxicology parameters, providing a quantitative basis for comparison. A lower half-life suggests lower persistence, a higher Koc suggests lower mobility, and a higher LC50/EC50/LD50 value indicates lower acute toxicity.

Table 1: Comparison of Environmental Fate Properties
HerbicideChemical ClassSoil Half-life (t½, days)Water Half-life (t½, days)Soil Adsorption (Koc, mL/g)Mobility Potential
Atrazine Triazine30 - 100+[16]Stable (hydrolysis)[17]100[16]High
Simazine Triazine46 - 174[5]Stable (hydrolysis)[18]130[18]Moderate to High
Cyanazine Triazine14 - 98[6][7]Stable (hydrolysis)[19]190[20]Moderate
Mesotrione Triketone5 - 15[21]Stable (dark); 29-106 (sunlight)[22]136 - 1791[22]Moderate
Saflufenacil Uracil8.5 - 3411 - 22 (photolysis)[23]10 - 51[23]High
Glufosinate Phosphinic Acid4 - 23[24][25]38 - 87 (aerobic)[24]16.5 - 605[26]Moderate to High
Table 2: Comparative Ecotoxicity Profile
HerbicideFish (Rainbow Trout) 96-hr LC50 (mg/L)Invertebrate (Daphnia magna) 48-hr EC50 (mg/L)Algae (Green Algae) 72/96-hr EC50 (mg/L)Bird (Bobwhite Quail) Acute Oral LD50 (mg/kg)Honey Bee Acute Contact LD50 (µ g/bee )
Atrazine 4.9 - 13[27][28]7.0[29]0.028[30]>2000[31]>97[31]
Simazine >1003.20.1>5260 (dietary LC50, ppm)>100
Cyanazine 9.0[19]84[19]0.052 (reduced chlorophyll)[19]400[6]Moderately Toxic[7]
Mesotrione 28474.41 (S. quadricauda)>2000>100
Saflufenacil >110>980.042 (R. subcapitata)>2250>100
Glufosinate >100056025.55 (S. obliquus)>2000>100

Analysis: The data reveals a complex trade-off. While triazines, particularly atrazine, exhibit high toxicity to algae, some alternatives like saflufenacil also show significant algal toxicity.[30] However, alternatives like mesotrione and glufosinate generally show lower persistence in soil compared to atrazine and simazine.[5][16][21][24] Saflufenacil and glufosinate demonstrate high mobility potential similar to atrazine, indicating a risk of off-target movement.[16][23][26] In terms of acute toxicity to fauna, most of the listed alternatives appear less toxic to fish, birds, and bees than some triazines like cyanazine.[6]

Methodologies for Environmental Impact Assessment

To generate the comparative data presented above, standardized experimental protocols are essential for ensuring reproducibility and regulatory acceptance. The Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP) provide key guidelines.

Diagram: General Workflow for Herbicide Environmental Risk Assessment

This diagram illustrates the logical flow of a typical environmental risk assessment, moving from laboratory-based fate and toxicity studies to risk characterization.

Caption: A simplified workflow for assessing the environmental risk of a new herbicide.

Experimental Protocol: Soil Metabolism (Adapted from OECD 307)

Objective: To determine the rate and route of degradation of a herbicide in soil under controlled aerobic and anaerobic conditions. This provides the crucial soil half-life (t½) value.

Causality: Understanding the degradation pathway is critical. It identifies whether the parent compound is mineralized to CO2 or transforms into metabolites that may be more persistent or toxic than the original herbicide. Using radiolabeled compounds (typically ¹⁴C) is the gold standard as it allows for a complete mass balance, ensuring all breakdown products are tracked.

Methodology:

  • Soil Selection: Collect and prepare representative agricultural soils, characterized for texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Preparation: Use a ¹⁴C-radiolabeled test substance to enable tracking of the parent compound and its transformation products.

  • Application: Treat soil samples with the test substance at a rate equivalent to the maximum field application rate.

  • Incubation (Aerobic):

    • Place treated soil in flow-through incubation flasks.

    • Maintain a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of water holding capacity).

    • Continuously pass humidified, CO₂-free air through the flasks.

    • Trap evolved ¹⁴CO₂ and other volatile organic compounds to quantify mineralization and volatilization.

  • Incubation (Anaerobic):

    • After an initial aerobic phase to establish degradation, flood the soil with water and switch the gas flow to nitrogen to create anaerobic conditions.

  • Sampling and Analysis:

    • At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate samples.

    • Extract the soil using appropriate solvents to recover the parent herbicide and its metabolites.

    • Analyze extracts using High-Performance Liquid Chromatography with Radiometric detection (HPLC-radio) to separate and quantify compounds.

    • Characterize major transformation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis: Plot the concentration of the parent compound over time and use kinetic modeling (e.g., first-order kinetics) to calculate the DT50 (time to 50% dissipation) and DT90 values.

Experimental Protocol: Acute Fish Toxicity (Adapted from OECD 203 / EPA OCSPP 850.1075)

Objective: To determine the median lethal concentration (LC50) of a herbicide to a standard fish species (e.g., Rainbow Trout, Oncorhynchus mykiss) over a 96-hour exposure.

Causality: This test provides a benchmark for acute toxicity in vertebrates. The 96-hour duration is chosen as a standard to observe acute effects while being logistically feasible. A semi-static or flow-through design is often preferred over a static test to maintain stable concentrations of the test substance, especially for compounds that are volatile or degrade quickly in water.

Methodology:

  • Test Organisms: Use juvenile fish from a healthy, disease-free stock, acclimated to the test water and temperature.

  • Test System: Set up a series of test chambers (aquaria) for a geometric series of at least five herbicide concentrations and a control (and a solvent control if necessary).

  • Exposure:

    • Introduce a set number of fish (e.g., 10) into each chamber.

    • For a semi-static test, renew the test solutions every 24 hours to maintain chemical concentrations.

    • Maintain constant conditions: temperature (e.g., 15°C for rainbow trout), light (16h light: 8h dark cycle), and dissolved oxygen (>60% saturation).

  • Observations:

    • Record fish mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor water quality parameters (pH, temperature, dissolved oxygen) throughout the test.

  • Data Analysis:

    • Use statistical methods (e.g., Probit analysis) to calculate the LC50 value and its 95% confidence limits for each observation time. The LC50 is the concentration estimated to be lethal to 50% of the test organisms.

Experimental Protocol: Acute Daphnia Immobilisation (Adapted from OECD 202)

Objective: To determine the median effective concentration (EC50) that immobilizes 50% of the freshwater invertebrate Daphnia magna over a 48-hour exposure.

Causality: Daphnia are a crucial part of aquatic food webs and are often more sensitive to certain chemicals than fish. Immobilisation is used as the endpoint because it is a clear, non-lethal precursor to mortality and is easy to observe. The 48-hour duration is sufficient to assess acute toxicity in these fast-metabolizing organisms.

Methodology:

  • Test Organisms: Use young daphnids (<24 hours old) from a healthy culture.

  • Test System: Prepare a geometric series of at least five herbicide concentrations and a control in glass beakers.

  • Exposure:

    • Introduce a set number of daphnids (e.g., 5 per replicate, with 4 replicates per concentration) into each test beaker.

    • Incubate at a constant temperature (e.g., 20°C) in the dark or under low light for 48 hours.

  • Observations:

    • At 24 and 48 hours, count the number of daphnids that are immobilized (i.e., not able to swim within 15 seconds after gentle agitation).

  • Data Analysis:

    • Use statistical methods to calculate the EC50 value and its 95% confidence limits.

Conclusion: A Shift Towards Integrated Weed Management and Reduced-Risk Alternatives

The data clearly demonstrates that while triazine herbicides have been effective agronomically, they possess environmental liabilities, primarily related to their persistence and mobility, which lead to the contamination of water resources. The alternatives examined—mesotrione, saflufenacil, and glufosinate—present a varied and complex picture. While some offer benefits such as shorter soil persistence, they are not without their own environmental considerations, including high mobility or toxicity to specific non-target organisms like algae.

There is no single "perfect" herbicide. The path forward for sustainable agriculture and environmental protection lies in a holistic approach. This includes the continued development of reduced-risk herbicides with lower persistence and toxicity, but more importantly, a shift towards Integrated Weed Management (IWM) systems. These systems reduce the overall reliance on any single herbicide by incorporating cultural practices, mechanical weed control, and the judicious use of chemicals with more benign environmental profiles. For researchers and developers, the focus must be on designing molecules that not only meet efficacy targets but also possess properties that minimize their environmental footprint from the outset.

References

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Undecyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery, the proper handling and disposal of chemical reagents is not merely a regulatory hurdle, but a cornerstone of responsible research. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Undecyl-1,3,5-triazine-2,4-diamine, ensuring the protection of both laboratory personnel and the environment.

As a Senior Application Scientist, my experience has underscored the critical importance of a proactive and informed approach to chemical waste management. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge to maintain a self-validating system of laboratory safety.

Hazard Assessment and Initial Precautions: Understanding the Compound

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard PPE includes, but is not limited to:

    • Nitrile gloves

    • Safety glasses with side shields or chemical splash goggles

    • A lab coat

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled waste container. Clean the affected area with a suitable solvent (e.g., acetone, followed by soap and water), and dispose of all cleaning materials as hazardous waste.

Waste Classification: A Critical Step for Compliance

Under the Resource Conservation and Recovery Act (RCRA), a "hazardous waste determination" is the generator's responsibility.[1][2] Since this compound is not a specifically "listed" hazardous waste under 40 CFR Part 261, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3][4]

Toxicity Characteristic: Based on the known aquatic toxicity of similar compounds, the primary concern is the toxicity characteristic . This is determined through the Toxicity Characteristic Leaching Procedure (TCLP) , EPA Method 1311.[5][6][7] This procedure simulates landfill leaching to determine the mobility of organic and inorganic analytes. If the concentration of this compound in the TCLP extract exceeds the regulatory limit for any listed contaminant, it must be managed as a hazardous waste.

Generator's Responsibility:

It is imperative for the generating institution to either:

  • Conduct a TCLP analysis on a representative sample of the waste.

  • Utilize "generator knowledge" of the waste's properties to make a conservative determination. Given the data on analogous compounds, it is prudent to manage this waste as hazardous unless analytical data proves otherwise.

This workflow is visualized in the following diagram:

start Waste Generation of This compound is_listed Is the waste a listed hazardous waste under 40 CFR Part 261? start->is_listed no_listed No is_listed->no_listed No exhibits_char Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? no_listed->exhibits_char yes_char Yes exhibits_char->yes_char Yes no_char No exhibits_char->no_char No tclp Conduct Toxicity Characteristic Leaching Procedure (TCLP) or use generator knowledge exhibits_char->tclp Determination Method hazardous_waste Manage as Hazardous Waste yes_char->hazardous_waste non_hazardous_waste Manage as Non-Hazardous Waste (Consult local regulations) no_char->non_hazardous_waste tclp->exhibits_char

Caption: Hazardous Waste Determination Workflow.

Recommended Disposal Procedure: High-Temperature Incineration

The recommended method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste disposal facility. This method is advocated for several key reasons rooted in the chemical nature of the compound.

Causality for Incineration:

  • Thermal Decomposition: Triazine compounds, when subjected to high temperatures, can decompose into hazardous products, including hydrogen cyanide and other nitrogenous compounds.[8] A properly designed chemical incinerator ensures the complete destruction of the parent compound and these hazardous byproducts.

  • Nitrogen Content: As a nitrogen-containing organic compound, the incineration of this compound can lead to the formation of nitrogen oxides (NOx), which are regulated air pollutants.[9] Hazardous waste incinerators are equipped with sophisticated air pollution control devices, such as scrubbers, to remove NOx and other harmful emissions from the flue gas.[10][11][12][13]

Operational Parameters for Incineration:

A licensed hazardous waste incinerator will operate under stringent conditions to ensure a high destruction and removal efficiency (DRE), typically greater than 99.99%.[9] Key operational parameters include:

ParameterTypical Value/ConditionRationale
Temperature 850-1200°CEnsures complete thermal decomposition of the organic molecule.
Residence Time > 2 secondsProvides sufficient time for the complete combustion of the waste material and any intermediate products.
Oxygen Excess air supplyEnsures complete oxidation of the organic material to carbon dioxide, water, and nitrogen.
Turbulence Engineered for high mixingPromotes efficient contact between the waste, oxygen, and high-temperature zones.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a research laboratory.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • The container should be made of a material compatible with the compound (e.g., high-density polyethylene).

Step 2: Labeling

  • Properly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

    • The primary hazard(s) (e.g., "Toxic," "Aquatic Hazard").

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area or central accumulation area that is secure and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and away from incompatible materials.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with all necessary documentation, including the waste characterization information.

Step 5: Documentation

  • Maintain a record of the waste generation and disposal, including the date, quantity, and the name of the disposal contractor. This is a crucial aspect of regulatory compliance.

The overall disposal process can be visualized as follows:

start Generation of This compound Waste segregate Segregate and Collect in a Labeled Container start->segregate store Store in a Designated Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Disposal Contractor store->contact_ehs documentation Complete Waste Manifest and Documentation contact_ehs->documentation transport Transport to a Licensed Hazardous Waste Facility documentation->transport incinerate High-Temperature Incineration with Emission Controls transport->incinerate final_disposal Final Disposal of Ash in a Secure Landfill incinerate->final_disposal

Caption: Step-by-Step Disposal Workflow.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a testament to a laboratory's commitment to scientific integrity and environmental stewardship. By understanding the inherent hazards, adhering to regulatory requirements for waste characterization, and utilizing the appropriate disposal technology, researchers can ensure that their groundbreaking work does not come at the cost of environmental health. This guide serves as a foundational resource for establishing robust and self-validating safety protocols in the handling of this and other novel chemical entities.

References

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  • U.S. Environmental Protection Agency. (1990). Seminar Publication: Operational Parameters for Hazardous Waste Combustion Devices. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. EPA. Retrieved from [Link]

  • Torch-Air. (n.d.). Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater. Torch-Air. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1989). EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual. EPA. Retrieved from [Link]

  • GEA Niro. (n.d.). The easy way to clean the flue gas from waste incinerators. GEA. Retrieved from [Link]

  • PhosLab. (n.d.). TCLP Testing | Toxicity Characteristic Leaching Procedure. PhosLab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Indiana Department of Environmental Management. (2014). Understanding the Hazardous Waste Determination Process. IN.gov. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. MPCB. Retrieved from [Link]

  • Regulations.gov. (n.d.). Summary of Stakeholder Comments By Topic (Waste Determinations). Regulations.gov. Retrieved from [Link]

  • Pace Analytical. (n.d.). THE TOXICITY CHARACTERISTIC LEACHING PROCEDURE EPA METHOD 1311. Pace Analytical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Guidance Manual For Research Development And Demonstration Permits Under 40 CFR Section 270.65. EPA. Retrieved from [Link]

  • CIE Tecnología Ambiental. (n.d.). WASTE INCINERATION FLUE GAS CLEANING. CIE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). Method 1311: Toxicity Characteristic Leaching Procedure. EPA. Retrieved from [Link]

  • HiTemp Technology. (n.d.). HAZARDOUS WASTE INCINERATION. HiTemp. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS. Retrieved from [Link]

  • RVT Process Equipment. (n.d.). Waste gas and process gas scrubbing systems. RVT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. EPA. Retrieved from [Link]

  • The Ohio State University. (n.d.). Toxicity Characteristic Leaching Procedure (TCLP) for Inorganics Standard Operating Procedure. OSU. Retrieved from [Link]

  • New York State Department of Health. (n.d.). Toxicity Characteristic Leaching Procedure - TCLP. NY.gov. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.